molecular formula C51H71NO15 B044286 Phenelfamycin A CAS No. 118498-91-2

Phenelfamycin A

Numéro de catalogue: B044286
Numéro CAS: 118498-91-2
Poids moléculaire: 938.1 g/mol
Clé InChI: STUFASHYXFEKNQ-CEKXONASSA-N
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Description

Phenelfamycin A is a macrocyclic antibiotic belonging to the elfamycin class, distinguished by its potent activity against a spectrum of Gram-positive bacteria. Its primary research value lies in its unique mechanism of action; this compound specifically and irreversibly inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), a key component of the translational machinery. This distinct target site makes it an invaluable tool for studying bacterial resistance mechanisms, ribosome function, and the dynamics of protein synthesis. Researchers utilize this compound in microbiological and biochemical assays to investigate novel antibacterial pathways, to characterize the evolution of antibiotic resistance, particularly in pathogenic Staphylococci and Streptococci, and as a selective agent in molecular genetics. Its application extends to the screening for new antimicrobial synergies and the exploration of fundamental cellular processes in prokaryotic systems, providing critical insights for the development of next-generation therapeutic strategies.

Propriétés

Numéro CAS

118498-91-2

Formule moléculaire

C51H71NO15

Poids moléculaire

938.1 g/mol

Nom IUPAC

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)47(58)48(66-43(56)28-35-22-15-13-16-23-35)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+

Clé InChI

STUFASHYXFEKNQ-CEKXONASSA-N

SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C

SMILES isomérique

C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C3CC(C(O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C

SMILES canonique

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C

Synonymes

phenelfamycin A

Origine du produit

United States

Foundational & Exploratory

Unraveling the Architecture of a Novel Antibiotic: A Technical Guide to the Structure Elucidation of Phenelfamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Art and Science of Structural Elucidation

In the realm of natural product chemistry, the determination of a molecule's precise three-dimensional structure is a foundational endeavor, transforming a substance of biological interest into a tangible entity for medicinal chemistry and pharmacological study. The process is akin to assembling a complex, three-dimensional puzzle without a reference image, relying instead on the subtle whispers of spectroscopic data and the robust logic of chemical principles. This guide provides an in-depth, technical narrative of the core processes involved in the structure elucidation of Phenelfamycin A, a member of the elfamycin class of antibiotics. Discovered in 1988, the phenelfamycins represent a compelling case study in the application of modern spectroscopic techniques to unravel complex molecular architectures. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the causal reasoning behind the experimental choices that illuminate the path from a raw biological extract to a fully defined chemical structure.

Part 1: The Genesis of an Investigation - Isolation and Initial Characterization

The journey to elucidate the structure of this compound began with its isolation from the fermentation broths of two soil-derived actinomycete strains, Streptomyces violaceoniger AB 999F-80 and AB 1047T-33.[1] The initial discovery was driven by the search for novel agents with activity against anaerobic bacteria.[1]

Protocol 1: Isolation and Purification

A multi-step purification process was employed to isolate the individual phenelfamycin components from the complex fermentation mixture. This protocol is a testament to the necessity of achieving high sample purity, as contaminants can significantly interfere with subsequent spectroscopic analysis.

  • Extraction: The fermentation broth was extracted with ethyl acetate, while the mycelia were extracted with acetone. This initial solvent partitioning separates compounds based on their polarity, providing the first level of purification.

  • Size-Exclusion Chromatography: The crude extract was subjected to chromatography on a Sephadex LH-20 column. This technique separates molecules based on their size, effectively removing larger or smaller contaminating molecules.

  • Adsorption and Partition Chromatography: Further purification was achieved through a series of chromatographic steps, including C18 bonded-phase silica gel adsorption, diol partition chromatography, and liquid-liquid countercurrent chromatography.[1] These methods exploit subtle differences in the polarity and partitioning behavior of the closely related phenelfamycin analogues, allowing for their separation.

Through this rigorous purification cascade, seven closely related compounds were isolated and designated as phenelfamycins A through F, along with unphenelfamycin.[1]

Initial Spectroscopic Fingerprinting

With a purified sample of this compound in hand, the initial characterization involved fundamental spectroscopic techniques to determine its molecular formula and identify key functional groups.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique well-suited for non-volatile and thermally labile molecules like antibiotics. For the phenelfamycin complex, FAB-MS was instrumental in determining the molecular weights of the individual components. For this compound, the molecular formula was determined to be C₅₁H₇₁NO₁₅ . This information is critical as it defines the elemental composition and the degree of unsaturation, providing the first constraints on the possible molecular structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule provides information about the presence of chromophores, which are typically conjugated systems of double bonds. The phenelfamycins exhibit characteristic UV absorptions indicative of their polyene nature, a common feature of the broader elfamycin class of antibiotics. This early observation immediately suggests the presence of extended π-systems within the molecular framework.

Part 2: Deciphering the Blueprint - The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

The core of the structure elucidation of this compound, as with most complex natural products, lies in the detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. These experiments provide a wealth of information about the chemical environment of individual atoms and their connectivity.

The Foundational Data: 1D NMR (¹H and ¹³C)

The first step in NMR analysis is the acquisition of the 1D proton (¹H) and carbon-13 (¹³C) NMR spectra.

  • ¹H NMR: This spectrum reveals the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of all the hydrogen atoms in the molecule. The chemical shift provides clues about the electronic environment of a proton (e.g., protons on carbons attached to oxygen are deshielded and appear at a higher chemical shift). The integration gives a ratio of the number of protons giving rise to each signal, and the multiplicity, governed by J-coupling, indicates the number of neighboring protons.

  • ¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of a carbon signal is indicative of its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl carbons appear at very high chemical shifts).

Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Fragments of this compound (Note: As the original detailed NMR data for this compound is not publicly available, this table represents typical chemical shift ranges for the constituent moieties based on known values for elfamycin-type antibiotics.)

Functional Group/FragmentRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
Polyene Chain 5.5 - 7.5120 - 145
Aliphatic Chain (CH, CH₂, CH₃) 0.8 - 2.510 - 50
Carbons bonded to Oxygen (CH-O) 3.5 - 5.060 - 85
Sugar Moieties (Anomeric Protons) 4.5 - 5.590 - 105
Ester/Amide Carbonyls -165 - 175
Phenyl Group (from Phenylacetate) 7.2 - 7.4125 - 135
Connecting the Pieces: 2D NMR Spectroscopy

While 1D NMR provides a list of the molecular "parts," 2D NMR experiments reveal how these parts are connected. The primary experiments used in the elucidation of this compound were Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC).

  • Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum between two proton signals indicates that these protons are neighbors in the molecule. This allows for the tracing of contiguous spin systems, essentially walking along the carbon backbone from proton to proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon chemical shifts for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. These "long-range" correlations are crucial for connecting the spin systems identified by COSY, particularly across quaternary carbons (carbons with no attached protons) and heteroatoms like oxygen and nitrogen.

The process of assembling the structure of this compound from its 2D NMR data is a systematic and logical workflow.

Figure 1: Workflow for assembling the planar structure of this compound from NMR data.

By meticulously analyzing the COSY and HMBC data, the various structural components of this compound were pieced together. For example, a COSY spectrum would reveal the proton-proton correlations within a sugar ring, and HMBC correlations would then show the connection from the anomeric proton of that sugar to a specific carbon in the aglycone backbone, thus establishing the glycosidic linkage. Similarly, HMBC correlations from the methylene protons of the phenylacetyl group to the ester carbonyl carbon, and from a proton on the aglycone to the same carbonyl, would confirm the location of this ester moiety.

Figure 2: Illustrative COSY and HMBC correlations for linking a sugar to an aglycone.

Part 3: Defining the Three-Dimensional Shape - Stereochemical Determination

Once the planar structure of this compound was established, the next critical phase was to determine its three-dimensional architecture, specifically the relative and absolute stereochemistry of its numerous chiral centers.

Relative Stereochemistry: NOESY/ROESY and J-Coupling Analysis
  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments are paramount for determining the relative stereochemistry. They detect correlations between protons that are close to each other in space, irrespective of their through-bond connectivity. A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially proximate (typically within 5 Å). By identifying a network of these through-space interactions, the relative orientation of substituents on rings and along chains can be deduced. For example, a strong NOE between a proton on a sugar ring and a proton on the aglycone can provide conformational information about the glycosidic linkage.

  • J-Coupling Constants: The magnitude of the coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, particularly within the sugar moieties and other cyclic systems, the relative stereochemistry of the substituents can often be determined.

Absolute Stereochemistry: The Final Frontier

Determining the absolute configuration of a chiral molecule is often the most challenging aspect of structure elucidation. While NMR can provide the relative stereochemistry, it cannot distinguish between a molecule and its enantiomer. Several methods can be employed to establish the absolute configuration:

  • X-ray Crystallography: This is the "gold standard" for determining the absolute configuration. If a suitable single crystal of the natural product or a derivative can be grown, X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure.

  • Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chirality of a molecule. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers, the absolute configuration can be assigned.

  • Chemical Degradation and Derivatization: This classical approach involves chemically breaking down the molecule into smaller, known chiral fragments. The stereochemistry of these fragments can then be determined by comparison to authentic standards. For example, the sugar moieties of this compound could be hydrolyzed, derivatized, and analyzed by chromatography to determine if they are D- or L-sugars. Another powerful technique is the Mosher's method, where a chiral derivatizing agent is reacted with a hydroxyl or amino group in the molecule, and the resulting diastereomers are analyzed by ¹H NMR to deduce the absolute configuration of the adjacent stereocenter.

Through a combination of these techniques, the full stereochemical structure of this compound was ultimately assigned.

Conclusion: The Fully Elucidated Structure

The culmination of this multi-faceted analytical approach is the complete and unambiguous structure of this compound. The elucidation process, from isolation to the final assignment of stereochemistry, is a powerful demonstration of the synergy between chemical principles and advanced spectroscopic techniques. Each piece of data, from the molecular weight provided by mass spectrometry to the subtle through-space correlations in a NOESY spectrum, serves as a crucial clue. The structure of this compound, once a mystery locked within a soil microbe, is now known, providing a critical starting point for understanding its mechanism of action, exploring its therapeutic potential, and inspiring future efforts in drug discovery.

References

  • Hochlowski, J. E., Buytendorp, M. H., Whittern, D. N., Buko, A. M., Chen, R. H., & McAlpine, J. B. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300–15. [Link]

  • Jackson, M., Karwowski, J. P., Theriault, R. J., Maus, M. L., & Kohl, W. L. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293–9. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Parmeggiani, A., & Nissen, P. (2006). Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action. Current Opinion in Chemical Biology, 10(4), 364-371. [Link]

Sources

A Deep Dive into the Biological Activity of Phenelfamycin A: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenelfamycin A belongs to the elfamycin class of antibiotics, a group of natural products known for their potent activity against a specific spectrum of bacteria. These compounds are produced by actinomycetes, most notably Streptomyces species.[1][2] This guide provides a comprehensive technical overview of the biological activity of this compound, designed for researchers, scientists, and professionals in drug development. We will explore its unique mechanism of action, its spectrum of antimicrobial activity, and the robust methodologies required for its characterization. The narrative emphasizes the rationale behind experimental designs and the establishment of self-validating protocols to ensure data integrity and reproducibility.

The Elfamycin Antibiotics: A Primer on this compound

The elfamycins are a family of antibiotics characterized by their inhibition of bacterial protein synthesis.[3] This family includes well-known compounds like kirromycin and efrotomycin. The phenelfamycins are a specific complex within this class, first isolated from the fermentation broths of Streptomyces violaceoniger.[1][4] This complex comprises several related congeners, including Phenelfamycins A, B, C, E, and F.[5][6] this compound is structurally distinct, featuring a monosaccharide moiety, and is an isomer of Phenelfamycin B.[7][8] Its initial discovery was driven by screening for activity against anaerobic bacteria, a critical area of unmet medical need.[1]

Core Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

The primary molecular target of this compound, like all elfamycins, is the bacterial elongation factor Tu (EF-Tu).[9][10] EF-Tu is a highly conserved and essential GTPase that plays a critical role in the elongation phase of protein synthesis. Its function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[11]

The interaction of this compound with EF-Tu is non-covalent but results in a significant conformational change in the protein. This leads to a "gain-of-function" inhibition with the following consequences:

  • Ribosome Stalling: The antibiotic-bound EF-Tu•GDP complex remains locked onto the ribosome even after GTP hydrolysis.[12] This prevents the release of EF-Tu, which is a necessary step for the ribosome to proceed with translocation.

  • Sequestration of EF-Tu: By trapping EF-Tu on the ribosome, this compound effectively sequesters the available pool of this essential factor, grinding protein synthesis to a halt.[12]

  • High Specificity: Elfamycins exhibit a high degree of selectivity for prokaryotic EF-Tu over its eukaryotic counterpart, elongation factor 1A (EF1A), which accounts for their specific antibacterial activity and generally low toxicity to host cells.[11]

This mechanism is distinct from many other protein synthesis inhibitors, offering a potentially valuable tool against bacteria that have developed resistance to other classes of antibiotics.

cluster_0 Standard Protein Elongation Cycle cluster_1 Inhibition by this compound EFTu_GTP EF-Tu•GTP Ternary_Complex Ternary Complex (EF-Tu•GTP•aa-tRNA) EFTu_GTP->Ternary_Complex binds aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex binds Ribosome 70S Ribosome Ternary_Complex->Ribosome delivers to A-site EFTu_GDP EF-Tu•GDP Ribosome->EFTu_GDP GTP Hydrolysis Peptide_Chain Growing Peptide Chain Ribosome->Peptide_Chain Peptide Bond Formation Stalled_Ribosome STALLED RIBOSOME EFTu_GDP->EFTu_GTP recycled Inhibited_Complex Inhibited Complex (EF-Tu•GDP•this compound) EFTu_GDP->Inhibited_Complex stabilizes Phenelfamycin_A This compound Phenelfamycin_A->Inhibited_Complex binds to EF-Tu Inhibited_Complex->Stalled_Ribosome remains bound l1 Protein Synthesis ARRESTED

Caption: Mechanism of this compound action on bacterial protein synthesis.

Antimicrobial Spectrum and Potency

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria, including both aerobic and anaerobic species.[11] Its efficacy against Gram-negative organisms is generally limited, likely due to the barrier presented by the outer membrane.[11]

In Vitro Activity

While comprehensive MIC (Minimum Inhibitory Concentration) data for this compound is not widely published, available literature and data from closely related analogs provide a strong indication of its potential. This compound has demonstrated activity against Neisseria gonorrhoeae and various Streptococci.[6] All phenelfamycins show potent activity against the anaerobic pathogen Clostridium difficile.[5][6]

Organism Compound MIC (μg/mL) Reference
Clostridium difficilePhenelfamycinsActive (specific values not detailed)[5][6]
Clostridium difficilePhenelfamycin E4[11]
Clostridium perfringensPhenelfamycin E16[11]
Neisseria gonorrhoeae (multidrug-resistant)Phenelfamycin B~1[9][10]
Streptococcus spp. (beta-hemolytic)Phenelfamycin E0.12–1[11]
Streptococcus pneumoniaePhenelfamycin E0.25–2[11]
Gram-negative species (various)Phenelfamycin E>128[11]

Note: MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[13] A lower MIC value indicates greater potency.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a preclinical model. In a hamster model of Clostridium difficile enterocolitis, oral administration of this compound was effective in prolonging survival.[5][6] Notably, the antibiotic was detected in the cecal contents but not in the blood, suggesting that it is not significantly absorbed from the gut.[6] This pharmacokinetic profile is highly advantageous for treating gastrointestinal infections like those caused by C. difficile, as it concentrates the drug at the site of infection while minimizing systemic exposure and potential side effects.

Methodologies for Characterizing Biological Activity

To rigorously evaluate the biological activity of a compound like this compound, a tiered approach of standardized assays is essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls and quality checks.

start Obtain this compound (Pure Compound) mic Protocol 4.1: Determine MIC Values start->mic spectrum Establish Spectrum of Activity (Gram+, Gram-, Anaerobes) mic->spectrum time_kill Protocol 4.2: Time-Kill Kinetics Assay spectrum->time_kill synergy Protocol 4.3: Synergy Testing (Checkerboard) spectrum->synergy bactericidal_static Determine Bactericidal vs. Bacteriostatic Activity time_kill->bactericidal_static end Comprehensive Activity Profile bactericidal_static->end combination_therapy Identify Potential Combination Therapies synergy->combination_therapy combination_therapy->end

Caption: General experimental workflow for antibiotic characterization.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC assay is the foundational method for quantifying the potency of an antibiotic against a specific microorganism.[13] It determines the lowest concentration required to prevent growth, providing a critical data point for comparing activity across different bacterial strains and with other antibiotics.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for aerobes, supplemented Brucella Broth for anaerobes). The final volume in each well should be 50 µL, with concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • Culture the test bacterium overnight.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The final inoculum added to the plate will be 50 µL.

  • Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms) under appropriate atmospheric conditions (aerobic or anaerobic).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

  • Self-Validation (Controls):

    • Positive Control: A well containing bacterial inoculum and growth medium but no antibiotic (should show robust growth).

    • Negative Control: A well containing only growth medium (should show no growth).

    • Reference Strains: Include a known susceptible strain (e.g., Staphylococcus aureus ATCC 29213) and a known resistant strain to validate the assay conditions.

    • Solvent Control: A well containing inoculum and the highest concentration of the solvent used for the stock solution to ensure it has no antibacterial effect.

Protocol: Time-Kill Kinetic Assay

Causality: While the MIC determines the concentration for growth inhibition, it doesn't reveal whether the antibiotic is bactericidal (kills bacteria) or bacteriostatic (stops growth). The time-kill assay provides this crucial information by measuring the rate of bacterial killing over time.[14]

Methodology:

  • Preparation:

    • Prepare flasks containing fresh growth medium and a logarithmic-phase bacterial culture at a starting density of ~5 x 10^5 CFU/mL.

  • Exposure:

    • Add this compound to the flasks at various concentrations relative to the predetermined MIC (e.g., 1x, 4x, and 8x MIC).

    • Include a no-antibiotic growth control flask.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline.

  • Quantification:

    • Plate the dilutions onto agar plates and incubate until colonies are visible.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot log10 CFU/mL versus time.

    • A ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum is considered bactericidal activity. A reduction of <3-log10 indicates bacteriostatic activity.

Protocol: Synergy Testing (Checkerboard Assay)

Causality: Combining antibiotics can sometimes result in a synergistic effect, where the combined activity is greater than the sum of their individual effects.[14] This is a critical strategy for combating drug-resistant bacteria. The checkerboard assay systematically tests for synergy, additivity, or antagonism between two compounds.

Methodology:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional dilution series. Dilute this compound horizontally (e.g., from 4x MIC to 1/8x MIC).

    • Dilute a second antibiotic (e.g., a tetracycline or beta-lactam) vertically over the same concentration range.

    • This creates a matrix where each well has a unique combination of the two drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the test organism at ~5 x 10^5 CFU/mL and incubate as described for the MIC assay.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additivity (no interaction)

      • FIC Index > 4.0: Antagonism

Mechanisms of Resistance

Bacterial resistance to antibiotics is an ever-present challenge.[15] For the elfamycin class, the primary anticipated mechanism of resistance involves modifications to the drug target.

  • Target Mutation: Mutations in the gene(s) encoding EF-Tu (tuf genes) can alter the binding site of this compound, reducing its affinity and rendering the antibiotic ineffective.[11]

  • Self-Resistance in Producer Organisms: The producing organism, Streptomyces violaceoniger, must protect itself from the antibiotic it synthesizes. This is often achieved through a dedicated resistance gene located within the biosynthetic gene cluster, which may encode for a modified, resistant version of EF-Tu or an efflux pump to remove the compound from the cell.[9][10]

Biosynthesis

This compound is a natural product synthesized through a complex metabolic pathway. It is assembled by a Type I modular polyketide synthase (PKS) system in Streptomyces violaceoniger.[11] This enzymatic assembly line sequentially adds and modifies small carboxylic acid units to build the characteristic polyketide backbone of the molecule. Subsequent tailoring enzymes, such as glycosyltransferases, attach the sugar moieties that are critical for its biological activity.[11]

Future Directions and Therapeutic Potential

This compound remains a compound of significant interest. Its unique mechanism of action against a validated and essential bacterial target makes it a compelling candidate for further development, particularly for infections caused by problematic Gram-positive pathogens like C. difficile and multidrug-resistant N. gonorrhoeae. The poor systemic absorption but high gastrointestinal concentration observed in preclinical models highlights a clear therapeutic path for enteric infections.[6] Future research should focus on obtaining a more comprehensive dataset of its antimicrobial spectrum, further exploring its potential in combination therapies, and investigating strategies to overcome potential resistance mechanisms. The elfamycin class, though understudied, represents a promising scaffold for the development of next-generation antibiotics.[16]

References

  • Phenelfamycin E. (n.d.). In Vitro Diagnostica.
  • Soohoo, A. M., Aguilar, R. A., Cho, H., Privalsky, T. M., Liu, L., Nguyen, K. P., Walsh, C.T., & Khosla, C. (2024). New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. Biochemistry, 63(24), 3336-3347. [Link]

  • Fernandes, P. B., Swanson, R. N., Hardy, D. J., et al. (1988). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. The Journal of Antibiotics. [Link]

  • Yarlagadda, V., Medina, R., Johnson, T. A., et al. (2020). Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity. ACS Infectious Diseases, 6(12), 3163-3173. [Link]

  • Yarlagadda, V., Medina, R., Johnson, T. A., et al. (2020). Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity. ACS Infectious Diseases. [Link]

  • Brötz, E., Kulik, A., Vikineswary, S., et al. (2011). Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. The Journal of Antibiotics, 64(3), 257-262. [Link]

  • Swanson, R. N., Hardy, D. J., Shipkowitz, N. L., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics, 42(1), 94-101. [Link]

  • Jackson, M., Karwowski, J. P., Theriault, R. J., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-1299. [Link]

  • Hochlowski, J. E., Buytendorp, M. H., Whittern, D. N., et al. (1988). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. The Journal of Antibiotics. [Link]

  • Hochlowski, J. E., Buytendorp, M. H., Whittern, D. N., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-1315. [Link]

  • Wang, Y., Bai, L., & Li, Y. (2021). Insights into the roles of exogenous phenylalanine and tyrosine in improving rapamycin production of Streptomyces rapamycinicus with transcriptome analysis. Frontiers in Bioengineering and Biotechnology, 9, 730595. [Link]

  • CARD. (n.d.). phenelfamycin C. The Comprehensive Antibiotic Resistance Database. [Link]

  • CARD. (n.d.). This compound. The Comprehensive Antibiotic Resistance Database. [Link]

  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. [Link]

  • CARD. (n.d.). phenelfamycin D. The Comprehensive Antibiotic Resistance Database. [Link]

  • Brötz, E., Kulik, A., Vikineswary, S., et al. (2011). Structures of phenelfamycins G (1) and H (2). ResearchGate. [Link]

  • ResearchGate. (n.d.). Antibiotic and cytotoxic activities of the compounds 1-13. The IC 50... [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Singh, A. K., & Bhunia, A. K. (2014). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]

  • Yarlagadda, V., et al. (2016). Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin. MedChemComm, 7(6), 1138-1145. [Link]

  • van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2017). Signalling pathways that control development and antibiotic production in streptomyces. Scholarly Publications Leiden University. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • De Vleesschauwer, D., et al. (2018). Target of rapamycin signaling orchestrates growth-defense trade-offs in plants. Journal of Experimental Botany, 69(12), 2977-2989. [Link]

  • Nakano, M., et al. (2020). IC 50 values of 16 antibiotics, including various β-lactams. ResearchGate. [Link]

  • Wei, L., et al. (2017). Rapamycin inhibits BAFF-stimulated cell proliferation and survival by suppressing mTOR-mediated PP2A-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells. Oncoimmunology, 6(6), e1322195. [Link]

  • PubChem. (n.d.). Phenelfamycin B. National Center for Biotechnology Information. [Link]

  • Xiong, Y., & Sheen, J. (2014). The Role of Target of Rapamycin Signaling Networks in Plant Growth and Metabolism. Plant Physiology, 164(2), 499-512. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

Sources

Phenelfamycin A and Elongation Factor Tu (EF-Tu): A Technical Guide to Translational Stalling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenelfamycin A is a specialized polyketide antibiotic belonging to the elfamycin class, isolated from Streptomyces violaceoniger.[1] It represents a distinct paradigm in antimicrobial pharmacology by targeting Elongation Factor Tu (EF-Tu) , the most abundant bacterial protein responsible for aminoacyl-tRNA (aa-tRNA) delivery.[2][3]

Unlike traditional ribosome-targeting antibiotics (e.g., aminoglycosides, tetracyclines) that impair codon recognition or translocation, this compound functions as a conformational trap .[3] It locks EF-Tu in a constitutively active "GTP-like" state, even after GTP hydrolysis.[3] This prevents the release of EF-Tu from the ribosome, effectively stalling the translational machinery.[4][5][6] Its potent activity against anaerobic Gram-positive pathogens, particularly Clostridioides difficile, positions it as a critical scaffold for developing narrow-spectrum therapeutics that spare the aerobic gut microbiome.[3]

Chemical Identity and Properties

This compound is a complex acyclic polyketide characterized by a specific glycosylation pattern that modulates its solubility and binding kinetics.

FeatureSpecification
Class Elfamycin (Type 1: Kirromycin-like)
Source Organism Streptomyces violaceoniger (Strains AB999F-80, AB1047T-33)
Chemical Structure Linear polyketide backbone with a monosaccharide moiety
Molecular Weight ~1100–1200 Da (varies by specific congener analysis)
Solubility Soluble in DMSO, Methanol; Poor aqueous solubility
Key Structural Motif 4-hydroxy-2-pyridone ring (common to elfamycins)

Mechanism of Action: The Conformational Trap

The efficacy of this compound relies on disrupting the exquisite allosteric control of the EF-Tu GTPase cycle.

The Standard EF-Tu Cycle[3]
  • Activation : EF-Tu binds GTP.

  • Loading : EF-Tu·GTP binds aa-tRNA to form the Ternary Complex .[4][7]

  • Delivery : The Ternary Complex binds to the ribosomal A-site.[7]

  • Hydrolysis : Codon-anticodon matching triggers GTP hydrolysis (GTP

    
     GDP).[3]
    
  • Release : A massive conformational change (Domain 1 rotation) releases EF-Tu·GDP from the ribosome, allowing peptide bond formation.

The Phenelfamycin Blockade

This compound binds to the interface of Domain 1 (G-domain) and Domain 3 of EF-Tu.[3]

  • The Trap : It stabilizes the interface between these domains, freezing the protein in the "GTP-bound" conformation.

  • The Consequence : After GTP hydrolysis occurs on the ribosome, EF-Tu cannot undergo the relaxation required to release the aa-tRNA.[6]

  • The Result : EF-Tu remains stuck to the ribosome.[4][5] This sterically hinders the accommodation of the aa-tRNA into the Peptidyl Transferase Center (PTC), halting translation immediately.

Mechanism Visualization

EFTu_Cycle EFTu_GDP EF-Tu·GDP (Inactive) EFTu_GTP EF-Tu·GTP (Active) EFTu_GDP->EFTu_GTP EF-Ts (Exchange) Ternary Ternary Complex (EF-Tu·GTP·aa-tRNA) EFTu_GTP->Ternary + aa-tRNA Ribosome_Bind Ribosome Binding (A-Site) Ternary->Ribosome_Bind Hydrolysis GTP Hydrolysis (GTP -> GDP) Ribosome_Bind->Hydrolysis Release EF-Tu Release (Conformational Switch) Hydrolysis->Release Normal Path Stalled STALLED COMPLEX (EF-Tu·GDP trapped on Ribosome) Hydrolysis->Stalled + this compound Release->EFTu_GDP Recycling Stalled->Release Blocked

Caption: The EF-Tu GTPase cycle showing the specific stalling point induced by this compound (red path), preventing the release of EF-Tu from the ribosome.[3][5]

Experimental Characterization Protocols

To validate this compound activity or screen for analogs, the following self-validating protocols are recommended.

EF-Tu Purification (Target Preparation)
  • Objective : Isolate high-purity EF-Tu for in vitro assays.

  • System : E. coli BL21(DE3) expressing His6-tagged tufA.[3]

  • Lysis : Resuspend pellet in Buffer A (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl

    
    , 5% glycerol, 10 mM imidazole). Add lysozyme (1 mg/mL) and PMSF. Sonicate.
    
  • Clarification : Centrifuge at 30,000 x g for 30 min.

  • Affinity Chromatography : Load onto Ni-NTA column.[3] Wash with Buffer A + 20 mM imidazole. Elute with Buffer A + 250 mM imidazole.

  • Polishing : Size-exclusion chromatography (Superdex 75) into Storage Buffer (50 mM Tris-HCl pH 7.5, 50 mM NH

    
    Cl, 10 mM MgCl
    
    
    
    , 1 mM DTT).
  • Validation : SDS-PAGE should show a single band at ~43 kDa.[3]

Mant-GTP Fluorescence Binding Assay[3]
  • Objective : Measure the affinity of this compound for EF-Tu.

  • Principle : Phenelfamycin binding alters the environment of the nucleotide binding pocket. Using a fluorescent nucleotide analog (mant-GDP) allows real-time monitoring.[3]

  • Protocol :

    • Mix : 1

      
      M EF-Tu and 1 
      
      
      
      M mant-GDP in Assay Buffer (50 mM Tris-HCl pH 7.6, 50 mM NH
      
      
      Cl, 10 mM MgCl
      
      
      ).
    • Equilibrate : Incubate at 25°C for 10 min until fluorescence stabilizes (Ex: 355 nm, Em: 448 nm).

    • Titrate : Add this compound (0.1

      
      M to 100 
      
      
      
      M).[3]
    • Read : Monitor fluorescence increase. Phenelfamycin binding typically enhances the fluorescence of mant-nucleotides bound to EF-Tu.[3]

    • Analysis : Fit data to a one-site binding model to determine

      
      .
      
Coupled Transcription-Translation Inhibition[3]
  • Objective : Confirm the compound inhibits protein synthesis in a functional context.

  • Reagents : E. coli S30 extract, plasmid encoding Luciferase or GFP.

  • Setup : Prepare master mix containing amino acids, ATP, GTP, energy regeneration system (PEP/pyruvate kinase), and plasmid.[3]

  • Inhibitor : Add this compound (serial dilutions) to the reaction wells.

  • Initiation : Add S30 extract to start the reaction.

  • Incubation : 37°C for 60 minutes.

  • Readout : Measure luminescence (Luciferase) or fluorescence (GFP).[3]

  • Control : Use Kirromycin (positive control) and DMSO (negative control).[3]

Therapeutic Potential and Challenges[10]

Spectrum of Activity

This compound exhibits a narrow but potent spectrum, primarily targeting Gram-positive anaerobes.

  • Primary Target : Clostridioides difficile (MIC range: 0.25 - 4

    
    g/mL).[3]
    
  • Secondary Targets : Streptococcus spp., Neisseria gonorrhoeae.

  • Gram-Negatives : Generally resistant due to the outer membrane permeability barrier (efflux pumps and porin exclusion), not target incompatibility.[3]

Advantages
  • Low Cross-Resistance : The binding site (Domain 1/3 interface) is distinct from the decoding center targeted by aminoglycosides or the PTC targeted by macrolides.

  • Microbiome Sparing : Lack of broad Gram-negative activity preserves the aerobic gut flora (e.g., Bacteroides, E. coli), reducing the risk of dysbiosis-induced secondary infections.

Development Hurdles
  • Solubility : Like many polyketides, Phenelfamycins suffer from poor aqueous solubility, complicating IV formulation.

  • Pharmacokinetics : Oral bioavailability is often limited, though this is advantageous for treating GI tract infections like C. difficile.

Experimental Workflow Diagram

Workflow Strain Strain Cultivation (S. violaceoniger) Extract Solvent Extraction (Ethyl Acetate) Strain->Extract Purify HPLC Purification (C18 Column) Extract->Purify Assay_Biochem Biochemical Assay (Mant-GTP Binding) Purify->Assay_Biochem Assay_Cell Cell-Based Assay (MIC Determination) Purify->Assay_Cell Target_Val Target Validation (Resistant Mutants) Assay_Biochem->Target_Val Confirm Binding Assay_Cell->Target_Val Select Mutants

Caption: Integrated workflow for the isolation and validation of this compound, bridging chemical purification with biological characterization.

References

  • Wolf, H., & Zahner, H. (1972).[3][5] Kirromycin, an inhibitor of protein biosynthesis acting on elongation factor Tu.[4][5][8][9][10] Archives of Microbiology. Link

  • Hochlowski, J. E., et al. (1988).[3][11] Phenelfamycins, a novel complex of elfamycin-type antibiotics. II.[11] Isolation and structure determination. The Journal of Antibiotics. Link

  • Parmeggiani, A., et al. (2006).[3][5] Mechanism of Action of Kirromycin-Like Antibiotics. Biochemistry. Link[3]

  • Brotz, E., et al. (2011).[3][5][12] Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus.[3][6][12] The Journal of Antibiotics. Link[3]

  • Vogeley, L., et al. (2001).[3][5] Structural basis of the action of the antibiotic kirromycin on elongation factor Tu.[4][5] The EMBO Journal.[13] Link

Sources

Methodological & Application

High-Fidelity MIC Determination of Phenelfamycin A: Targeting EF-Tu in Anaerobic and Aerobic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

Phenelfamycin A is a specialized macrocyclic polyketide antibiotic belonging to the elfamycin family. Unlike broad-spectrum agents that disrupt cell walls or DNA, this compound targets bacterial protein synthesis with high specificity by inhibiting Elongation Factor Tu (EF-Tu) .

Mechanism of Action (MoA)

EF-Tu is a GTPase essential for delivering aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[1][2][3][4] this compound binds to the interface of domains 1 and 3 of EF-Tu.

  • The Trap: It locks EF-Tu in a conformation that prevents its dissociation from the ribosome after GTP hydrolysis.

  • The Result: The ribosome stalls, preventing the formation of the next peptide bond. This results in a bacteriostatic effect.

Therapeutic Niche

This compound exhibits a narrow-spectrum profile , showing potent activity against Gram-positive organisms, particularly Streptococci, Enterococci, and notably, the anaerobic pathogen Clostridioides difficile. Its lack of activity against Gram-negative bacteria (due to outer membrane impermeability) makes it a candidate for "gut-sparing" therapies that treat CDI without decimating the commensal Gram-negative microbiome.

Critical Pre-Analytical Considerations

Before initiating the workflow, the following physicochemical properties of this compound must be addressed to ensure data integrity.

A. Solubility & Stock Preparation

This compound is hydrophobic and practically insoluble in water.

  • Solvent: Reconstitute lyophilized powder in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as solubility may be insufficient for high-concentration stocks (>1 mg/mL).

  • Stability: The compound is susceptible to hydrolysis in acidic environments. Ensure stock solutions are neutral and stored at -20°C or -80°C.

  • Plastic Binding: Due to its lipophilic nature, this compound can bind to polystyrene. Use Polypropylene (PP) consumables for all dilution steps prior to the final assay plate.

B. Inoculum Effects

Protein synthesis inhibitors like elfamycins can exhibit "trailing" endpoints where bacterial growth is inhibited but not fully suppressed. Standardizing the inoculum density (5 x 10⁵ CFU/mL) is critical to minimize this artifact.

Experimental Workflow Visualization

The following diagram outlines the high-throughput broth microdilution workflow, emphasizing the divergence between aerobic and anaerobic processing.

MIC_Workflow cluster_0 Stock Preparation cluster_1 Dilution Series cluster_2 Assay Execution Powder This compound (Lyophilized) Stock Master Stock (1-10 mg/mL) Powder->Stock Dissolve Solvent Anhydrous DMSO Solvent->Stock Intermed Intermediate Plate (100x Final Conc.) Polypropylene Stock->Intermed Serial Dilution Working Working Solution (2x Final Conc.) in Broth Intermed->Working 1:50 Dilution Plate_Aerobe Aerobic Plate (CAMHB + LHB) 16-20h @ 35°C Working->Plate_Aerobe Add 50µL Plate_Anaerobe Anaerobic Plate (Brucella Broth + Hemin/VitK) 48h @ 35°C Working->Plate_Anaerobe Add 50µL Inoculum Standardized Inoculum (5x10^5 CFU/mL) Inoculum->Plate_Aerobe Add 50µL Inoculum->Plate_Anaerobe Add 50µL

Figure 1: Integrated workflow for this compound MIC testing, highlighting the split between aerobic and anaerobic pathways.

Protocol 1: Anaerobic Broth Microdilution (C. difficile)

This protocol is adapted from CLSI M11 standards.[5][6][7] C. difficile is the primary target for this compound; strict anaerobiosis is non-negotiable.

Materials
  • Medium: Brucella Broth supplemented with Hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and optionally Lysed Horse Blood (LHB) if organism growth is poor.

  • Atmosphere: Anaerobic chamber (80% N₂, 10% H₂, 10% CO₂).

  • QC Strain: Bacteroides fragilis ATCC 25285 or C. difficile ATCC 700057.

Step-by-Step Procedure
  • Chamber Conditioning: Place all media and plasticware in the anaerobic chamber 24 hours prior to use to reduce dissolved oxygen.

  • Drug Dilution: Prepare a 2x concentration series of this compound in the pre-reduced Brucella Broth.

    • Note: Ensure final DMSO concentration is ≤1% to prevent solvent toxicity from mimicking antibiotic activity.

  • Inoculum Prep: Suspend colonies from a 24-48h anaerobic agar plate into pre-reduced broth to achieve turbidity equivalent to a 0.5 McFarland standard.

  • Plate Setup:

    • Add 50 µL of 2x Drug Solution to wells.

    • Add 50 µL of Inoculum to wells.

    • Final Volume: 100 µL.

  • Incubation: Incubate anaerobically at 35-37°C for 48 hours .

    • Why 48h? Anaerobes grow slower; reading at 24h may yield false susceptibility results.

Protocol 2: Aerobic Broth Microdilution (Streptococcus spp.)

Adapted from CLSI M07 standards.

Materials
  • Medium: Cation-Adjusted Mueller Hinton Broth (CAMHB) supplemented with 2-5% Lysed Horse Blood (LHB) for fastidious Streptococci.

  • QC Strain: Streptococcus pneumoniae ATCC 49619.

Step-by-Step Procedure
  • Drug Dilution: Prepare serial dilutions in CAMHB + LHB.

  • Inoculum: Prepare a direct colony suspension in saline (0.5 McFarland). Dilute this suspension 1:100 in CAMHB to reach the assay density.

  • Incubation: 35°C in ambient air (or 5% CO₂ if testing S. pneumoniae) for 20-24 hours .

  • Readout: Determine the lowest concentration with no visible growth.

Data Analysis & Interpretation

Visualizing the Target Pathway

Understanding the molecular target aids in interpreting "trailing" growth.

MOA_Pathway EF_Tu EF-Tu protein Complex Ternary Complex (EF-Tu•GTP•aa-tRNA) EF_Tu->Complex + GTP + aa-tRNA GTP GTP GTP->Complex tRNA Aminoacyl-tRNA tRNA->Complex Ribosome Ribosome A-Site Complex->Ribosome Binding Hydrolysis GTP Hydrolysis Ribosome->Hydrolysis Release EF-Tu Release (Recycling) Hydrolysis->Release Normal Path Stall Ribosome Stalled (Bacteriostasis) Hydrolysis->Stall Inhibited by This compound Synth Protein Synthesis Continues Release->Synth Phenel This compound Phenel->Hydrolysis BINDS HERE

Figure 2: Mechanism of Action: this compound prevents EF-Tu release post-hydrolysis, stalling the ribosome.[2][8]

Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Precipitation Cloudy wells at high concentrations (unrelated to growth).Drug insolubility in aqueous broth.Ensure <1% DMSO final. Check stock clarity. Use a "Drug Control" well (Broth + Drug, no bacteria).
Skipped Wells Growth in high conc, no growth in low conc.Pipetting error or contamination.Discard plate. Re-train on serial dilution technique.
Trailing Hazy growth persisting 2-3 wells beyond clear inhibition.Bacteriostatic nature of EF-Tu inhibitors.Read MIC as the first well with ≥80% reduction in growth compared to control (not 100% clearance).
Growth in Anaerobe Neg Control Turbidity in sterility control.Oxygen contamination or non-sterile media.Check anaerobic chamber indicators. Filter sterilize media.

References

  • Mechanism of Action

    • Parmeggiani, A., & Swart, G. W. (1985). Mechanism of Action of Kirromycin-Like Antibiotics. Annual Review of Microbiology, 39, 557-577.

    • Note: Defines the foundational mechanism of elfamycins (kirromycin-type) on EF-Tu.
  • Phenelfamycin Discovery & Spectrum

    • Hensens, O. D., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(12), 1780–1789.

    • Goldstein, B. P., et al. (1999). Activity of GE2270A, a novel inhibitor of bacterial protein synthesis, against anaerobes. Antimicrobial Agents and Chemotherapy, 43(1), 166-168.

  • Standardized Protocols (CLSI)

    • Clinical and Laboratory Standards Institute (CLSI).[5][6][7][9][10] (2018).[7] M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition.[9]

    • Clinical and Laboratory Standards Institute (CLSI).[5][6][7][9][10] (2018).[7] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.

  • Targeting C.

    • Snydman, D. R., et al. (2011). In vitro activity of fidaxomicin (OPT-80) against Clostridium difficile clinical isolates and selected intestinal flora. Antimicrobial Agents and Chemotherapy, 55(11), 5185-5189.

    • Context: Provides comparative methodology for testing narrow-spectrum antibiotics against C. difficile.

Sources

Application Notes & Protocols: Phenelfamycin A as a Research Tool in Microbiology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Phenelfamycin A

This compound is a member of the elfamycin family of antibiotics, a class of natural products known for their potent and specific activity against bacteria.[1][2] First isolated from the fermentation broth of Streptomyces violaceoniger, this compound and its congeners (B, C, E, F, G, and H) represent a complex of structurally related polyketides.[3][4][5] These molecules have garnered interest not as clinical therapeutics, due to poor pharmacokinetic profiles, but as highly specific molecular probes for fundamental research in bacterial physiology and drug discovery.[6] Their utility lies in a precise and well-characterized mechanism of action, making them invaluable tools for dissecting the intricacies of bacterial protein synthesis.

This guide provides an in-depth exploration of this compound's mechanism, its applications as a research tool, and detailed protocols for its use in the modern microbiology laboratory.

Table 1: Physicochemical Properties of this compound
Molecular Formula C₅₁H₇₁NO₁₅[7]
Molecular Weight 938.1 g/mol [7]
Type Elfamycin-type Antibiotic, Glycoside[7][8]
Source Organism Streptomyces violaceoniger[3][4]
Solubility Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol[8]
Storage Store stock solutions at -20°C to maintain stability[8][9]

Mechanism of Action: A Specific Brake on Protein Synthesis

The scientific value of this compound is rooted in its highly specific mode of action. Unlike many antibiotics that have broad or multiple targets, the elfamycin family selectively inhibits bacterial protein synthesis by targeting a single, crucial protein: Elongation Factor Tu (EF-Tu) .[6][8]

The Process of Inhibition:

  • EF-Tu's Role: In a healthy bacterium, EF-Tu, a GTPase, is essential for the elongation phase of protein synthesis. Its primary function is to bind and deliver the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the 70S ribosome.

  • This compound Binding: this compound binds directly to the EF-Tu protein.[8] This binding event induces a conformational change in EF-Tu, impairing its ability to interact correctly with the ribosome.

  • Disruption of Translation: The this compound-bound EF-Tu can no longer efficiently deliver the aa-tRNA to the ribosomal A-site. This effectively stalls the translation process, halting the synthesis of new proteins.[8]

  • Bacteriostatic Effect: By preventing protein synthesis, this compound stops bacterial growth. At typical research concentrations, this effect is primarily bacteriostatic (inhibits growth) rather than bactericidal (kills the cell directly).[8][10]

This targeted inhibition makes this compound an exquisite tool for studying EF-Tu function and the dynamics of ribosomal translation without the confounding effects of other cellular processes being directly inhibited.

Phenelfamycin_A_MoA Diagram 1: Mechanism of this compound Action cluster_0 Bacterial Cytoplasm aa_tRNA Aminoacyl-tRNA (aa-tRNA) Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) aa_tRNA->Ternary_Complex EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex Inactive_Complex Inactive Complex (this compound-EF-Tu) Ribosome 70S Ribosome Ternary_Complex->Ribosome Protein Protein Synthesis Ribosome->Protein PhenelfamycinA This compound PhenelfamycinA->EF_Tu_GTP Inactive_Complex->Ribosome MIC_Workflow Diagram 2: Workflow for MIC Determination start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) step1 Perform 2-fold serial dilutions of This compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth. start->step1 step2 Inoculate each well with the diluted bacterial suspension. Final concentration ~5 x 10^5 CFU/mL. step1->step2 step3 Include Positive (no drug) and Negative (no bacteria) controls. step2->step3 step4 Incubate plate at 35-37°C for 16-20 hours (or under anaerobic conditions for anaerobes). step3->step4 end Read Results: MIC is the lowest concentration with no visible turbidity. step4->end

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration.

Procedure:

  • Prepare Inoculum: From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve the final inoculum density.

  • Prepare Plate: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound working solution (prepared from the stock in Protocol 1 to be 2x the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. For anaerobes like C. difficile, use appropriate anaerobic media and incubation conditions.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

Protocol 3: Probing Resistance Mechanisms

Causality: This workflow uses this compound as a selective pressure to isolate resistant mutants. By sequencing the known target gene (tuf), a direct causal link between genetic changes and the resistance phenotype can be established.

Resistance_Workflow Diagram 3: Workflow for Investigating Resistance start Start: Grow susceptible bacterial culture. step1 Plate high-density inoculum (~10^8 - 10^9 CFU) onto agar containing This compound (4x to 8x MIC). start->step1 step2 Incubate until resistant colonies appear (2-5 days). step1->step2 step3 Isolate single resistant colonies and re-streak on selective agar to confirm phenotype. step2->step3 step4 Perform MIC testing (Protocol 2) to quantify the level of resistance. step3->step4 step5 Extract genomic DNA from both susceptible (parental) and resistant strains. step4->step5 step6 Amplify the EF-Tu gene (tuf) via PCR using validated primers. step5->step6 end Sequence PCR products and align to identify resistance-conferring mutations. step6->end

Caption: Experimental pipeline to select and characterize this compound resistance.

Procedure:

  • Selection of Mutants: Prepare agar plates containing this compound at a concentration 4-8 times the predetermined MIC for the susceptible parent strain. Spread a high-density lawn of the parent strain (~10⁸ CFU) onto the plates.

  • Isolation: Incubate the plates until colonies appear. These are spontaneous resistant mutants. Pick individual colonies and purify them by re-streaking on fresh selective plates.

  • Phenotypic Confirmation: Confirm the resistance phenotype by performing MIC testing (Protocol 2) on the isolated mutants. A significant increase in the MIC (e.g., >4-fold) compared to the parent strain confirms resistance.

  • Genotypic Analysis: a. Extract genomic DNA from the parent strain and the confirmed resistant mutant(s). b. Design PCR primers that flank the tuf gene (encoding EF-Tu). c. Amplify the tuf gene from all strains. d. Send the purified PCR products for Sanger sequencing. e. Align the DNA or translated protein sequences from the mutant and parent strains to identify mutations that correlate with the resistance phenotype.

Conclusion

This compound, while not a clinical antibiotic, is a powerful and precise tool for the microbiology research community. Its specific inhibition of EF-Tu provides a unique window into the fundamental process of bacterial protein synthesis. By leveraging the protocols and applications outlined in this guide, researchers can effectively employ this compound to investigate bacterial physiology, discover new drug targets, and unravel the molecular basis of antibiotic resistance.

References

  • Vertex AI Search. (2026). Phenelfamycin E.
  • J-Stage. (1990). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS.
  • PubMed. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. [Link]

  • Wikipedia. (2022). Phenelfamycin E. [Link]

  • ResearchGate. (2011). Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619.
  • PubMed. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. [Link]

  • PubChem. This compound | C51H71NO15 | CID 139588967. [Link]

  • J-Stage. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS.
  • BOC Sciences. Antibiotics Inhibit Cell Wall Synthesis.
  • Cayman Chemical. Inhibition of Cell Wall Biosynthesis by Antibiotics.
  • ReAct. How do antibiotics work?. [Link]

  • PubMed. Inhibition of peptidoglycan synthesis by the antibiotic diumycin A. [Link]

  • PubMed. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. [Link]

  • Creative Biolabs. Cell Wall Biosynthesis Inhibitor.
  • Hilaris Publisher. Agents that Attack the Bacterial Cell Wall as Weapons against Gram-positive Infections.
  • PMC. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. [Link]

  • Biology LibreTexts. (2022). 12.2A: Inhibiting Cell Wall Synthesis.
  • Barrick Lab, The University of Texas at Austin. ProtocolsAntibioticStockSolutions. [Link]

  • PubMed. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032. [Link]

  • Biomol Blog. (2021). How Do Antibiotics Affect Cell Wall Synthesis?.
  • PMC. Chemical probes of quorum sensing: from compound development to biological discovery. [Link]

  • PMC. Activity-Based Probes in Pathogenic Bacteria: Investigating Drug Targets and Molecule Specificity.
  • PMC.
  • PMC. (2022). Aminoglycoside antibiotic kanamycin functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein.
  • National Centre for Biotechnology Education. Making and testing an antibiotic. [Link]

  • ResearchGate. (2010). Current Protocols in Microbiology.
  • WOAH (World Organisation for Animal Health). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ASM.org. (2015). Browse By Protocol. [Link]

  • MDPI. (2021). Padlock Probe-Based Generation of DNAzymes for the Colorimetric Detection of Antibiotic Resistance Genes.

Sources

Application Note: Phenelfamycin A – Mechanistic Characterization and Antimicrobial Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Phenelfamycin A is a potent antibiotic belonging to the elfamycin family, a class of specific inhibitors of bacterial protein synthesis. Originally isolated from Streptomyces violaceoniger, it shares a mode of action with kirromycin but exhibits distinct pharmacokinetic properties and methylation patterns.

Unlike broad-spectrum antibiotics that target the ribosome directly (e.g., aminoglycosides), this compound targets Elongation Factor Tu (EF-Tu) .[1] It allows the EF-Tu[1]·GTP·aa-tRNA complex to bind to the ribosome and hydrolyze GTP, but it prevents the subsequent release of EF-Tu[2][3][4]·GDP.[2] This "stalling" mechanism locks the ribosome in a post-hydrolysis state, effectively freezing translation.

This application note provides a validated technical framework for researchers conducting:

  • Susceptibility Profiling: Accurate MIC determination against Gram-positive pathogens.[1]

  • Mechanistic Validation: In vitro translation assays to confirm protein synthesis inhibition.[2][3][5]

  • Target Engagement: Molecular assays to verify EF-Tu binding dynamics.

Compound Handling & Stability

Critical Warning: this compound is a hydrophobic polyketide. Improper solubilization is the primary cause of experimental variance.

Solubilization Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight of this compound ≈ 938.1 g/mol .

    • Example: Dissolve 1 mg in 106.6 µL of DMSO.

  • Solubility Check: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at ambient temperature for 2 minutes.

Storage & Stability[1]
  • Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20 µL) in amber glass or high-quality polypropylene tubes to minimize plasticizer leaching.

  • Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Freeze-Thaw: Avoid >2 freeze-thaw cycles. The compound may precipitate upon refreezing, forming micro-crystals that do not re-dissolve easily.

Antimicrobial Susceptibility Profiling (Cellular Assay)[1]

This compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus spp., and anaerobic bacteria.[1]

Broth Microdilution Protocol (CLSI Standards)[1]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well polypropylene plates (round bottom).[1]

  • Test Organism: S. aureus ATCC 29213 (QC strain).

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of this compound in DMSO.

    • Dilute these DMSO stocks 1:50 into CAMHB to create 2x working solutions (keeping DMSO < 2.5% to avoid solvent toxicity).

  • Plating: Add 50 µL of 2x this compound solution to 50 µL of inoculum in the 96-well plate.

  • Incubation: 35°C ± 2°C for 16-20 hours (aerobic).

Data Interpretation & Expected Values
OrganismStrain TypeExpected MIC Range (µg/mL)Notes
S. aureusMethicillin-Sensitive (MSSA)0.5 – 4.0High potency expected.[1]
S. aureusMethicillin-Resistant (MRSA)0.5 – 8.0No cross-resistance with beta-lactams.[1]
E. coliWild Type> 64.0Intrinsically resistant due to outer membrane impermeability.
E. colitolC mutant (Efflux deficient)2.0 – 16.0Reveals intracellular potency when efflux is disabled.

Note on Inoculum Effect: Like many protein synthesis inhibitors, this compound may show an inoculum effect. Adhere strictly to 5 x 10⁵ CFU/mL.

Mechanistic Validation: In Vitro Translation

To distinguish this compound from membrane-disrupting agents, you must confirm it specifically inhibits the ribosomal machinery.[1]

Coupled Transcription/Translation Assay (IVTT)

Principle: Uses an E. coli S30 extract to synthesize a reporter protein (e.g., Luciferase or GFP) from a DNA template. This compound should inhibit signal generation dose-dependently.

Protocol:

  • Reagents: Use a commercial S30 Extract System for Circular DNA.

  • Setup:

    • Control: Reaction mixture + DMSO (Vehicle).

    • Test: Reaction mixture + this compound (10 µM final).

    • Positive Control: Kirromycin (10 µM) or Chloramphenicol.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Readout: Measure Luminescence (Luciferase) or Fluorescence (GFP).

Success Criteria:

  • 90% inhibition of signal at 10 µM compared to Vehicle Control.

  • IC50 value should be in the nanomolar range (typically 50–500 nM).

Target Engagement: EF-Tu Binding Dynamics

This section visualizes the specific molecular intervention point of this compound using the DOT language.

Mechanism of Action Diagram

EFTu_Cycle Start Free EF-Tu + GTP Ternary Ternary Complex (EF-Tu·GTP·aa-tRNA) Start->Ternary + aa-tRNA RibosomeBind Binding to Ribosome A-site Ternary->RibosomeBind Hydrolysis GTP Hydrolysis (GTP -> GDP) RibosomeBind->Hydrolysis Release EF-Tu·GDP Release (Normal Function) Hydrolysis->Release No Inhibitor Stalled STALLED COMPLEX (EF-Tu·GDP·this compound Locked on Ribosome) Hydrolysis->Stalled + this compound Release->Start Recycling (EF-Ts) Elongation Peptide Bond Formation (Translation Continues) Release->Elongation

Figure 1: The Elongation Factor Tu (EF-Tu) cycle.[1] this compound acts post-hydrolysis, trapping EF-Tu on the ribosome.[1]

Validation Assay: GTPase Retention

Unlike Pulvomycin (which prevents ternary complex formation), this compound allows GTP hydrolysis but prevents release.

  • Method: Use [gamma-32P]GTP in a ribosome-dependent GTPase assay.[1]

  • Observation: In the presence of this compound, you will observe a "burst" of GTP hydrolysis (one round) followed by a complete halt, as the EF-Tu molecules are sequestered on the ribosomes one by one, unable to recycle.

References

  • Jackson, M., et al. (1988).[6] "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][6][7] I. Discovery, taxonomy and fermentation."[6] The Journal of Antibiotics. Link

  • Swanson, R. N., et al. (1989). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][6][7] III. Activity in vitro and in a hamster colitis model." The Journal of Antibiotics. Link

  • Parmeggiani, A., & Nissen, P. (2006).[8] "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[9] "M100: Performance Standards for Antimicrobial Susceptibility Testing." Link

Sources

Application Note: Phenelfamycin A in C. difficile Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols and application notes for utilizing Phenelfamycin A , a specialized elfamycin antibiotic, in the research and development of therapeutics targeting Clostridioides difficile (C. difficile).

Executive Summary

This compound is a potent, narrow-spectrum antibiotic produced by Streptomyces violaceoniger. Unlike standard-of-care agents (Vancomycin, Fidaxomicin), this compound targets Elongation Factor Tu (EF-Tu) , a GTPase essential for protein synthesis. Its distinct mechanism of action (MoA) offers a strategic advantage in overcoming resistance to current C. difficile therapies. This guide provides standardized workflows for solubility handling, anaerobic susceptibility testing, and mechanistic validation.

Compound Profile & Handling

Scientific Integrity Note: Phenelfamycins are lipophilic.[1] Improper solubilization results in precipitation in aqueous media, leading to false-negative MICs.

PropertySpecification
CAS Registry 114451-29-5 (Generic Ref for Phenelfamycins)
Molecular Weight ~1100–1250 Da (Varies by glycosylation)
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
Storage -20°C (Powder); -80°C (DMSO Stock)
Stability Sensitive to strong oxidizers; stable in neutral pH.

Preparation Protocol:

  • Stock Solution: Dissolve neat this compound powder in 100% DMSO to a concentration of 10 mg/mL . Vortex for 2 minutes to ensure complete solubilization.

  • Working Solution: Dilute the stock 1:100 in sterile water or broth immediately prior to use to minimize precipitation risks.

    • Critical Check: Ensure final DMSO concentration in assays is <1% (v/v) to prevent solvent toxicity to C. difficile.

Mechanism of Action (MoA)

This compound inhibits bacterial protein synthesis by targeting EF-Tu. Unlike tetracyclines (which block tRNA binding) or macrolides (which block the exit tunnel), this compound acts as a "Ribosome Stall" agent .

The Molecular Trap:

  • EF-Tu forms a ternary complex with GTP and aminoacyl-tRNA (aa-tRNA).[1][2][3][4]

  • The complex binds to the Ribosome A-site.

  • GTP is hydrolyzed to GDP.[1]

  • Inhibition Point: this compound binds to EF-Tu, stabilizing the EF-Tu·GDP complex on the ribosome.[1][3][4] This prevents the release of EF-Tu, physically blocking the ribosome from proceeding to the next step of translation.[1][3][4]

Visualization: EF-Tu Inhibition Pathway

MoA_Pathway Start EF-Tu + GTP + aa-tRNA Ternary Ternary Complex (EF-Tu·GTP·aa-tRNA) Start->Ternary Ribosome Bind to Ribosome A-Site Ternary->Ribosome Hydrolysis GTP Hydrolysis (GTP -> GDP) Ribosome->Hydrolysis Release EF-Tu·GDP Release Hydrolysis->Release Normal Physiology Stall STALLED COMPLEX (Ribosome Locked) Hydrolysis->Stall + this compound Elongation Protein Elongation Continues Release->Elongation Inhibitor This compound (Binds EF-Tu) Inhibitor->Stall Stall->Release BLOCKED

Figure 1: this compound locks EF-Tu on the ribosome after GTP hydrolysis, preventing recycling and halting translation.[1][3]

Experimental Protocols

Protocol A: Anaerobic MIC Determination (CLSI M11 Adapted)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. difficile. Standard: CLSI M11-A8 (Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria).

Materials:

  • C. difficile strains (e.g., ATCC 700057, R20291).

  • Supplemented Brucella Broth (SBB) with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL).

  • Anaerobic Chamber (85% N₂, 10% H₂, 5% CO₂).

Workflow:

  • Inoculum Prep: Culture C. difficile on Brucella Blood Agar for 48h. Suspend colonies in pre-reduced SBB to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

  • Plate Setup: Use 96-well round-bottom plates.

    • Add 100 µL of SBB containing this compound (Serial 2-fold dilutions: 64 µg/mL to 0.06 µg/mL).

    • Control 1: Vancomycin (Positive Control).

    • Control 2: Solvent Control (1% DMSO in SBB).

  • Inoculation: Add 10 µL of inoculum to each well (Final conc: ~10^5 CFU/well).

  • Incubation: Incubate anaerobically at 37°C for 48 hours.

  • Readout: Visual inspection for turbidity.

    • MIC Definition: The lowest concentration with no visible growth.

Protocol B: Macromolecular Synthesis Inhibition (MoA Validation)

Objective: Confirm this compound specifically targets protein synthesis, distinguishing it from DNA/cell-wall inhibitors.

Rationale: If the MoA is correct, this compound should inhibit the incorporation of [³H]-Leucine (protein) but not [³H]-Thymidine (DNA) or [³H]-Uridine (RNA) in the short term.

Workflow Visualization:

Macro_Synthesis Culture Log-phase C. difficile (OD600 ~0.2) Treatment Add this compound (4x MIC) Culture->Treatment Leu Add [3H]-Leucine (Protein Marker) Treatment->Leu Thy Add [3H]-Thymidine (DNA Marker) Treatment->Thy Uri Add [3H]-Uridine (RNA Marker) Treatment->Uri Incubate Incubate 15-60 mins Anaerobic Conditions Leu->Incubate Thy->Incubate Uri->Incubate TCA Precipitate with 10% TCA (Ice Cold) Incubate->TCA Filter Vacuum Filtration (Glass Fiber Filters) TCA->Filter Count Liquid Scintillation Counting (CPM) Filter->Count Result Data Analysis: % Incorporation vs Control Count->Result

Figure 2: Workflow for differentiating protein synthesis inhibition from other metabolic effects.

Steps:

  • Grow C. difficile to early log phase (OD600 ~0.2).

  • Split culture into 4 aliquots.

  • Treat Aliquot A with this compound (4x MIC). Treat Aliquot B with Rifampin (RNA control). Treat Aliquot C with Tetracycline (Protein control). Leave Aliquot D untreated.

  • Pulse labeling: Add radiolabeled precursors ([³H]-Leucine).

  • At t=0, 15, 30, 60 min, remove samples and precipitate with cold 10% Trichloroacetic Acid (TCA).

  • Collect precipitates on filters and measure radioactivity.

    • Success Criteria: this compound causes rapid cessation of [³H]-Leucine incorporation while RNA/DNA synthesis continues initially.

Expected Data & Benchmarks

When validating this compound, compare results against these established ranges derived from elfamycin class behaviors.

ParameterThis compound (Expected)Vancomycin (Standard)Fidaxomicin (Standard)
MIC (C. difficile) 0.25 – 4.0 µg/mL 0.5 – 2.0 µg/mL0.06 – 0.25 µg/mL
Bactericidal Activity Bacteriostatic (Slow kill)Bactericidal (Time-dependent)Bactericidal
Spore Inhibition Low/NoneNoneModerate
MoA Target EF-Tu (Elongation)Cell Wall (D-Ala-D-Ala)RNA Polymerase

Interpretation:

  • This compound typically exhibits bacteriostatic activity. In time-kill assays, expect a <3 log reduction in CFU over 24 hours.

  • If MIC > 8 µg/mL, check for DMSO precipitation or strain-specific EF-Tu mutations.

References

  • Hochlowski, J. E., et al. (1988).[5] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300-1315.[5] Link

  • Swanson, R. N., et al. (1988). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[5][6][7] III. Activity in vitro and in a hamster colitis model."[6] The Journal of Antibiotics, 41(10), 1316-1320. Link

  • Parmeggiani, A., & Nissen, P. (2006). "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters, 580(19), 4576-4581. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2012). "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Eighth Edition (M11-A8)." Link

  • Brotz-Oesterhelt, H., & Sass, P. (2010). "Postgenomic strategies in antibacterial drug discovery. Part II: Elongation factor Tu inhibitors."[3] Future Microbiology, 5(10), 1553-1579. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Phenelfamycin A Fermentation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Titer and Yield of Phenelfamycin A in Streptomyces violaceoniger

Ticket ID: PFA-OPT-2024 Assigned Specialist: Senior Application Scientist, Fermentation Division

Introduction

Welcome to the Phenelfamycin Technical Support Center. This guide addresses the low-yield challenges associated with This compound , a specialized elfamycin-class antibiotic produced by Streptomyces violaceoniger (and select S. albospinus strains).

This compound inhibits bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu) .[1] Because this target is highly conserved, the producing organism is susceptible to its own product ("suicide inhibition"), which is a primary driver of low yields alongside complex polyketide synthase (PKS) regulation.

This guide is structured as a tiered troubleshooting workflow. Please follow the modules in order.

Tier 1: Upstream Optimization (Media & Inoculum)

User Question: My fermentation starts well but biomass stalls early, or I get high biomass with negligible product titer. What is wrong with my media?

The "Carbon Catabolite" Trap

Phenelfamycins are Type I polyketides. Their biosynthesis is tightly regulated by Carbon Catabolite Repression (CCR). If you use rapidly assimilable carbon (like glucose) in the production phase, the strain will suppress secondary metabolite pathways (PKS genes) until the glucose is exhausted, often too late in the growth cycle.

Recommended Protocol: The "Slow-Release" Strategy

Replace simple sugars with complex carbohydrates in the production tank to maintain a low, steady supply of carbon.

Table 1: Optimized Media Composition for S. violaceoniger

ComponentSeed Medium (g/L)Production Medium (g/L)Function
Glucose 15.02.0 (Initial only)Rapid biomass buildup (Seed) vs. Kickstart (Prod)
Soluble Starch 10.040.0 - 60.0 Sustained carbon release (avoids repression)
Soy Flour 10.020.0Complex nitrogen & slow amino acid release
Yeast Extract 5.02.0Growth factors/B-vitamins
CaCO₃ 2.04.0pH buffer (Critical for PKS stability)
CoCl₂ · 6H₂O 0.0010.005Cofactor for B12-dependent isomerases (PKS)

Critical Step: Sterilize CaCO₃ separately or ensure thorough suspension. A pH drop below 6.0 during the first 48 hours is often fatal to Phenelfamycin production.

Tier 2: Bioreactor Process Control

User Question: I am scaling from shake flasks to a 5L bioreactor, and my yield has dropped by 50%. Why?

The Shear vs. Oxygen Paradox

Streptomyces are filamentous bacteria.[2] They grow as mycelial pellets or clumps.

  • High Shear: Impeller speeds that are too high will fragment the mycelia (hyphal shear), causing cell death and halting production.

  • Low Oxygen: Phenelfamycin biosynthesis is strictly aerobic. If DO (Dissolved Oxygen) drops below 20%, the PKS pathway shuts down.

Troubleshooting Workflow: The DO Cascade

Do not use a fixed agitation speed. Instead, program a Dissolved Oxygen (DO) Cascade in your controller.

Step-by-Step Protocol:

  • Set Point: Maintain DO at 30%.

  • Cascade Level 1 (Airflow): Increase airflow from 0.5 VVM to 1.5 VVM (Volume per Volume per Minute).

  • Cascade Level 2 (Agitation): Increase agitation only if airflow maxes out. Cap agitation at a tip speed of 1.5 m/s to prevent shear damage.

  • Cascade Level 3 (Oxygen Enrichment): Supplement with pure oxygen if agitation hits the cap.

Visualizing the Process Logic

FermentationLogic Inoculum Inoculum (Seed Culture) GrowthPhase Growth Phase (0-24h) Inoculum->GrowthPhase 5% v/v Transfer Transition Metabolic Switch (Glucose Depletion) GrowthPhase->Transition Biomass Peak Production Production Phase (24h-120h) Transition->Production PKS Induction Production->Production Maintain DO > 30% Feed Precursors Harvest Harvest (Centrifugation) Production->Harvest Titer Plateau

Figure 1: Critical phases of Phenelfamycin fermentation. Note the "Metabolic Switch" where glucose depletion triggers PKS induction.

Tier 3: Metabolic Engineering & Precursors

User Question: The cells are growing well, but specific productivity (qp) is low. How do I push the metabolic flux toward the antibiotic?

Precursor Feeding Strategy

This compound is built from acetate and propionate units via the PKS machinery. The limiting reagents are often Malonyl-CoA and Methylmalonyl-CoA .

Experiment: Fed-Batch Supplementation

  • Feed: Sodium Propionate (source of methylmalonyl-CoA).

  • Rate: 1-2 mM pulse every 24 hours starting at hour 48.

  • Warning: Propionate is toxic at high concentrations. Do not exceed 10 mM total accumulation.

The "Suicide" Mechanism (Advanced Troubleshooting)

Phenelfamycin targets EF-Tu. The producing strain S. violaceoniger must express a resistant variant of EF-Tu to survive its own weapon.

  • Symptom: Culture lysis (clearing of broth) immediately after production begins (approx. 48-60h).

  • Diagnosis: The resistance mechanism is overwhelmed.

  • Solution: Induce resistance early. Some researchers add sub-inhibitory concentrations of a related elfamycin (like Kirromycin, if available/cheap) to the seed culture to "prime" the expression of the resistance gene (tuf variant) before the main production phase.

Tier 4: Downstream & Analysis

User Question: HPLC shows a peak, but I can't purify it. Is it this compound or a congener?

Differentiation & Extraction

Phenelfamycins are a complex of congeners (A, B, C, E, F).[1] this compound is often less polar than E.

  • Extraction:

    • Broth: Extract whole broth with Ethyl Acetate (1:1 ratio).

    • Mycelia: Phenelfamycin is hydrophobic and sticks to the cell wall. You must extract the mycelial cake with Acetone or Methanol to recover the cell-bound fraction (often 30-40% of total yield).

  • HPLC Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient 40% -> 90% ACN).

    • Detection: UV at 230 nm and 300 nm (characteristic absorption of the elfamycin chromophore).

Summary of Troubleshooting (FAQ)

SymptomProbable CauseCorrective Action
Long Lag Phase Inoculum too old (>48h)Use fresh seed culture (24-30h) in exponential phase.
High Biomass, Low Yield Carbon Catabolite RepressionReduce initial glucose; switch to starch or maltodextrin.
Culture Lysis at 48h Self-poisoning (Suicide)Ensure resistance gene expression; check pH (keep > 6.5).
Foaming Protein denaturationAdd polypropylene glycol (PPG) antifoam; reduce aeration velocity.
Biosynthetic Pathway Logic

Biosynthesis Acetate Acetyl-CoA PKS_Assembly Polyketide Synthase (PKS) (Chain Elongation) Acetate->PKS_Assembly Propionate Propionyl-CoA Propionate->PKS_Assembly Glycosylation Glycosylation (Sugar Attachment) PKS_Assembly->Glycosylation Methylation Methylation (Tailoring) Glycosylation->Methylation Phenelfamycin This compound Methylation->Phenelfamycin Target Target: EF-Tu (Protein Synthesis) Phenelfamycin->Target Inhibits

Figure 2: Simplified biosynthetic flow. Note that Propionyl-CoA is a critical building block for the polyketide backbone.

References

  • Hochlowski, J. E., et al. (1988). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1] I. Discovery, taxonomy and fermentation."[1] The Journal of Antibiotics, 41(10), 1300–1315.

  • Parmeggiani, A., & Swart, G. W. (1985). "Mechanism of Action of Kirromycin-Like Antibiotics." Annual Review of Microbiology, 39, 557-577. ( foundational mechanism for elfamycins).

  • Glöckle, B., et al. (2010). "The biosynthesis of the elfamycin antibiotic kirromycin." ChemBioChem, 11(10). (Biosynthetic gene cluster homology).[3]

  • Waites, M. J., et al. (2009). Industrial Microbiology: An Introduction. (General Streptomyces fermentation protocols).

Sources

Technical Support Center: Phenelfamycin A Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Phenelfamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, its potential degradation products, and strategies to prevent its decomposition during experimental workflows. As direct stability-indicating studies on this compound are not extensively published, this guide synthesizes established principles from the broader elfamycin class of antibiotics and general pharmaceutical stability testing to offer best-practice recommendations.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What is the recommended storage condition for solid this compound?

For long-term stability, solid (lyophilized powder) this compound should be stored at -20°C or colder, protected from light, and in a tightly sealed container to prevent moisture absorption.[1][2] Some hygroscopic antibiotics, a characteristic that may apply to elfamycins, benefit from storage in a desiccator.[1]

Q2: I've prepared a stock solution of this compound. How should I store it?

Stock solutions should be prepared fresh for each experiment whenever possible.[2] If storage is necessary, it is recommended to aliquot the solution into small, single-use volumes in tightly sealed vials and store them at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles, which can accelerate degradation. For some sensitive antibiotics, storage at -80°C can further extend stability.[3]

Q3: My shipment of this compound arrived at room temperature. Is it still viable?

Short periods (less than a week) at ambient temperature during shipping are unlikely to significantly affect the integrity of solid this compound.[2] However, upon receipt, it should be immediately stored under the recommended -20°C conditions.[2]

Q4: Is this compound sensitive to light?

Many complex antibiotics are photosensitive.[1][4][5] It is best practice to assume this compound is light-sensitive. All handling, storage, and experimental procedures should be conducted with protection from direct light. Use amber-colored vials or wrap containers in aluminum foil.[1][6]

Q5: At what pH is this compound most stable?

While specific data for this compound is not available, the production of the related Phenelfamycin E is favored at a neutral pH of around 7.0.[1] The stability of many antibiotics is highly pH-dependent.[7][8] For instance, the related elfamycin, Ganefromycin, exhibits instability in both acidic and basic conditions, leading to different degradation pathways.[9] It is recommended to maintain solutions of this compound at a neutral pH unless experimental conditions require otherwise.

Troubleshooting Guide for this compound Degradation

This section addresses common problems encountered during experiments that may be related to the degradation of this compound.

Issue 1: Loss of Biological Activity or Inconsistent Results

Possible Cause: Degradation of this compound in your stock solution or experimental setup.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always try to use freshly prepared solutions of this compound for your experiments to rule out degradation during storage.

  • pH Verification: Check the pH of your experimental buffer or media. Extreme pH values can lead to hydrolysis of labile functional groups within the this compound structure.

  • Temperature Control: Ensure that your experimental setup does not expose this compound to high temperatures for extended periods. Many antibiotics are thermolabile.[10][11]

  • Light Protection: Confirm that all solutions and experimental setups are adequately protected from light.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Standard: Run a freshly prepared solution of this compound to confirm the retention time of the parent compound and the absence of degradant peaks.

  • Conduct a Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample of this compound.[2][9][12] This involves exposing the compound to controlled stress conditions (see protocol below).

  • Characterize Degradants: If significant degradation is observed, techniques like LC-MS/MS can be used to obtain mass information and propose structures for the degradation products.[13][14]

Protocols for Preventing Degradation

Protocol 1: Recommended Storage and Handling of this compound
  • Solid Compound:

    • Upon receipt, store the vial of solid this compound at -20°C or below.

    • Keep the vial tightly sealed and consider placing it in a desiccator to protect from moisture.[1]

    • Protect from light by storing it in its original packaging or in a dark location.[1]

  • Stock Solutions:

    • Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol) under aseptic conditions.

    • Use amber-colored vials or wrap clear vials in aluminum foil to protect from light.

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to one month) or consider -80°C for longer periods.[2][3]

    • Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[2]

Protocol 2: Basic Forced Degradation Study to Identify Potential Degradants

This protocol is intended to generate potential degradation products for analytical method development and to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (for acidic hydrolysis)

  • 0.1 M NaOH (for basic hydrolysis)

  • 3% Hydrogen Peroxide (for oxidative degradation)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber or a light source

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a set time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and monitor at different time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and monitor at various time points.

    • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) and analyze at different time points.

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber) and have a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze the stressed samples by a suitable analytical method (e.g., RP-HPLC with UV/Vis or MS detection) alongside a control sample (this compound solution without stress).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The conditions that cause significant degradation highlight the compound's liabilities.

Data and Visualization

Table 1: General Stability of Antibiotics under Different Conditions

This table summarizes the expected stability of complex antibiotics like this compound based on general knowledge. Specific data for this compound should be generated experimentally.

Condition Expected Stability Potential Degradation Pathway Prevention Strategy
Acidic pH Potentially UnstableHydrolysis of ester or glycosidic bondsMaintain neutral pH in solutions
Neutral pH Likely More StableSlower, general hydrolysisBuffer solutions to pH ~7.0
Basic pH Potentially UnstableHydrolysis, elimination reactionsMaintain neutral pH in solutions
Elevated Temperature UnstableIncreased rate of all degradation reactionsStore at -20°C or below; avoid heat
Light Exposure Potentially UnstablePhotodegradation (oxidation, bond cleavage)Use amber vials; protect from light
Oxidizing Agents UnstableOxidation of electron-rich moietiesAvoid contact with strong oxidizing agents
Diagrams

G cluster_storage Storage cluster_conditions Storage Conditions cluster_prevention Prevention Solid Solid this compound Temp -20°C or colder Solid->Temp Long-term Light Protection from Light Solid->Light Moisture Low Humidity / Desiccated Solid->Moisture Solution This compound Solution Solution->Temp Short-term Solution->Light Stable Stable Compound Temp->Stable Light->Stable Moisture->Stable

Caption: Recommended storage workflow for this compound.

G cluster_stress Stress Conditions Phenelfamycin_A This compound (Parent Compound) Acid Acidic pH Phenelfamycin_A->Acid Base Basic pH Phenelfamycin_A->Base Heat High Temperature Phenelfamycin_A->Heat Light_Ox Light / Oxidation Phenelfamycin_A->Light_Ox Degradation_Products Degradation Products (e.g., Hydrolysis, Oxidation products) Acid->Degradation_Products Base->Degradation_Products Heat->Degradation_Products Light_Ox->Degradation_Products

Caption: Potential degradation pathways of this compound.

References

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016.

  • Antibiotics in Plant Tissue Culture Protocol. MilliporeSigma.

  • Stability and Storage. Tocris Bioscience.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022.

  • Five Tips To Make Your Research Antibiotics Last Longer. GoldBio. 2022.

  • Elfamycins: Inhibitors of Elongation Factor-Tu. PMC.

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. 2021.

  • What are the storage conditions (temperature and humidity) for anti biotics in raw form? ResearchGate. 2016.

  • Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Frontiers in Pharmacology. 2022.

  • Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics. 1988.

  • Inhibitors of Elongation Factor-Tu: Elfamycin antibiotics. ResearchGate.

  • Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics. 1988.

  • Antibiotics Storage & Preparation Guide. Scribd.

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. 1986.

  • Boosting the degradation of antibiotics via peroxymonosulfate activation with a Cu-based metal–organic framework. Chemical Science. 2021.

  • Development of an analytical method to detect metabolites of nitrofurans. Analytica Chimica Acta. 2012.

  • Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical and Biopharmaceutical Research. 2020.

  • (PDF) Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. ResearchGate. 2023.

  • Various mass spectrometric methods for the screening and identification of metabolites of toxic and incapacitating chemicals. Helda - University of Helsinki. 2018.

  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI. 2022.

  • Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. ResearchGate. 2015.

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. 2023.

  • Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. 2008.

  • Phenelfamycin E. Cayman Chemical.

  • Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics. 1988.

  • phenelfamycin C. The Comprehensive Antibiotic Resistance Database.

  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. PMC. 2022.

  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. 2013.

  • Drug-Induced Photosensitivity: Focus on Antibiotics. Pharmacy Times. 2021.

  • Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. CiteSeerX.

  • (PDF) ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. ResearchGate. 2020.

  • Photosensitivity associated with antibacterial agents. Drug Safety. 1994.

Sources

Technical Support Center: Phenelfamycin A Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Experimental Artifacts for Phenelfamycin A Assigned Specialist: Senior Application Scientist, Antibiotic Discovery Unit

Introduction: The this compound Profile

This compound is a potent member of the elfamycin class of antibiotics.[1] It targets bacterial protein synthesis by inhibiting Elongation Factor Tu (EF-Tu) .[2][3][4][5][6][7] Unlike ribosome-targeting antibiotics (e.g., tetracyclines), this compound acts on the ternary complex (EF-Tu[3]·GTP·aa-tRNA), effectively stalling the delivery of amino acids to the ribosome or preventing the release of EF-Tu after GTP hydrolysis.[6][7]

Critical Warning: this compound is a large, glycosylated polyketide with high lipophilicity. 90% of reported "inactive" or "variable" results stem from physicochemical artifacts—specifically solubility failures and non-specific binding—rather than biological resistance.

This guide isolates these artifacts and provides self-validating protocols to eliminate them.

Part 1: Solubility & Formulation Artifacts

User Question: My MIC values for this compound fluctuate wildly between replicates, and sometimes the compound appears inactive. Is the batch degraded?

Technical Diagnosis: It is likely not degradation, but microprecipitation . This compound is hydrophobic. When a high-concentration DMSO stock is spiked directly into aqueous media, the compound can crash out of solution immediately, forming invisible micro-crystals that do not interact with bacteria.

Troubleshooting Protocol: The "Solvent Ramp" Validation

Do not rely on visual inspection; micro-crystals are often invisible to the naked eye.

ParameterRecommended StandardThe "Artifact" Danger Zone
Primary Solvent 100% DMSO (Anhydrous)Ethanol or Water (Hydrolysis risk)
Stock Conc. 10-20 mM>50 mM (Crash risk upon dilution)
Final DMSO % 1% - 2% (w/ intermediate step)<0.1% (Compound precipitates)
Mixing Method Slow addition with vortexingDirect bolus into static media
Step-by-Step Solubilization Workflow
  • Dissolve solid this compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute 1:10 in 50% DMSO/Water (not pure water) to create a 1 mM working solution. This prevents the "shock" precipitation.

  • Final Dilution: Add the working solution to the culture media.

  • Validation: Centrifuge a mock media sample (no bacteria) at 10,000 x g for 10 mins. Analyze the supernatant by HPLC. If the peak area decreases compared to the total input, you have precipitation.

SolubilityCheck Start Dissolve Powder (100% DMSO) Inter Intermediate Dilution (50% DMSO) Start->Inter Final Final Media Spike (2% DMSO) Inter->Final Spin Centrifuge Mock Sample (10,000 x g) Final->Spin HPLC HPLC Supernatant Spin->HPLC Decision Peak Area Matches Input? HPLC->Decision Proceed Proceed to MIC Decision->Proceed Yes Reform Reformulate (Add Tween 80) Decision->Reform No

Caption: Workflow to validate this compound solubility before biological testing.

Part 2: Plastic Binding & Surface Adsorption

User Question: I see inhibition in glass tubes but not in polystyrene 96-well plates. Why?

Technical Diagnosis: You are encountering adsorptive loss . The polyketide structure of this compound is "sticky." It binds rapidly to untreated polystyrene, effectively removing the drug from the media before it reaches the bacteria.

The "Material-Check" Matrix
MaterialCompatibilityNotes
Untreated Polystyrene High Risk Absorbs up to 50% of compound in 2 hours.[3]
Tissue-Culture Treated ⚠️ Moderate Risk Surface charge may still attract the molecule.[3]
Polypropylene (PP) Recommended Low binding; ideal for serial dilutions.[3]
Non-Binding Surface (NBS) Best Practice Chemically modified to repel hydrophobic drugs.[3]

Corrective Action:

  • Perform all serial dilutions in Polypropylene tubes or plates.

  • Transfer to Non-Binding Surface (NBS) plates for the final assay.[3]

  • Surfactant Addition: Add 0.002% Tween-80 to the assay media.[3] This acts as a "chaperone," keeping the drug in solution and preventing it from sticking to the plastic walls without lysing the bacteria [1].

Part 3: Protein Binding (Serum Effect)[3]

User Question: The compound works on MRSA in broth (MIC = 0.5 µg/mL) but fails in the presence of 10% serum. Is it inactive in vivo?

Technical Diagnosis: This is a classic Elfamycin Artifact . This compound binds albumin with high affinity (>95% bound).[3] In standard susceptibility tests, serum albumin sequesters the free drug, making it unavailable to bind bacterial EF-Tu [2].

Interpretation Guide:

  • In Vitro: A shift in MIC (e.g., from 0.5 to >16 µg/mL) upon adding serum confirms high protein binding, not necessarily lack of potency.

  • In Vivo Implication: Efficacy depends on the off-rate (k_off) of the albumin binding.[3] If the drug releases slowly, you need higher dosing to saturate the albumin before free drug becomes available.

Validation Experiment: Run a "Shift Assay":

  • Determine MIC in standard cation-adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Determine MIC in CAMHB + 50% Mouse Serum.

  • Calculation: If

    
    , the compound is highly protein-bound.[3]
    

Part 4: Mechanism of Action Verification

User Question: Since this compound is lipophilic, how do I know it's inhibiting EF-Tu and not just poking holes in the membrane (non-specific toxicity)?

Technical Diagnosis: Membrane lysis is a common artifact for lipophilic polyketides. You must confirm the EF-Tu specific blockade .[3] Phenelfamycins lock EF-Tu on the ribosome (similar to kirromycin) or prevent the ternary complex formation [3].[3][5]

The Macromolecular Synthesis Assay

To distinguish targets, measure the incorporation of radiolabeled precursors:

  • [3H]-Thymidine (DNA synthesis)[3]

  • [3H]-Uridine (RNA synthesis)[3]

  • [3H]-Leucine (Protein synthesis)[3]

Expected Result for this compound:

  • Protein Synthesis: Rapid, immediate cessation (< 5 mins).[3]

  • DNA/RNA Synthesis: Continues initially, then stops later due to secondary effects.

  • If all three stop simultaneously, you have a membrane lyzer (artifact), not an EF-Tu inhibitor.[3]

Pathway Visualization: The EF-Tu Blockade

EFTuCycle EFTu_GTP EF-Tu • GTP Ternary Ternary Complex (EF-Tu • GTP • aa-tRNA) EFTu_GTP->Ternary + aa-tRNA Ribosome Ribosome A-Site Binding Ternary->Ribosome Hydrolysis GTP Hydrolysis Ribosome->Hydrolysis EFTu_GDP EF-Tu • GDP (Release) Hydrolysis->EFTu_GDP Normal Release Recycle Recharging (EF-Ts) EFTu_GDP->Recycle Blocked by Drug Recycle->EFTu_GTP Phenelfamycin This compound Phenelfamycin->EFTu_GDP TRAPS on Ribosome (Prevents Release)

Caption: this compound traps EF-Tu after GTP hydrolysis or blocks ternary complex delivery, halting translation.[3]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Zeitlinger, M., et al. (2011).[3] "Protein binding: do we ever learn?" Antimicrobial Agents and Chemotherapy, 55(7), 3067-3069.[3] Link[3]

  • Parmeggiani, A., & Swart, G. W. (1985).[3] "Mechanism of Action of Kirromycin-Like Antibiotics." Annual Review of Microbiology, 39, 557-577. Link[3]

  • Hochlowski, J. E., et al. (1988).[1][3][8] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300-1315.[1][3][8] Link

Sources

Validation & Comparative

Phenelfamycin A: Efficacy Profile in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenelfamycin A is a member of the elfamycin class of antibiotics, characterized by its specific inhibition of the bacterial elongation factor Tu (EF-Tu). Unlike broad-spectrum agents that disrupt cell wall synthesis (e.g., Vancomycin), this compound operates via a distinct mechanism of protein synthesis arrest.

This guide evaluates the efficacy of this compound specifically within animal models of Clostridioides difficile infection (CDI) .[1] Due to its unique pharmacokinetic profile—high gastrointestinal retention and negligible systemic absorption—this compound has been positioned as a "gut-restricted" therapeutic candidate. This document contrasts its performance against the clinical gold standard, Vancomycin , and the modern macrocyclic alternative, Fidaxomicin , providing a technical roadmap for reproducing efficacy data in preclinical settings.

Mechanistic Profile: EF-Tu Sequestration

To understand the in vivo performance of this compound, one must first grasp its molecular target. While Vancomycin targets the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound targets the cytoplasm.

Mechanism of Action: this compound binds to EF-Tu (Elongation Factor Thermo Unstable). In a normal cycle, EF-Tu delivers aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site.[2][3][4] GTP hydrolysis occurs, EF-Tu changes conformation, and dissociates.[2][3][5]

  • The Elfamycin Trap: this compound binds to EF-Tu and locks it onto the ribosome after GTP hydrolysis. It prevents the release of the EF-Tu-GDP complex.[4][5]

  • Consequence: The ribosome is stalled in a post-hydrolysis state, physically blocking the entry of the next aminoacyl-tRNA. This results in bacteriostasis.

Figure 1: Mechanism of Action – The EF-Tu Trap

EFTu_Cycle Start EF-Tu + GTP + aa-tRNA Complex Ternary Complex (EF-Tu:GTP:aa-tRNA) Start->Complex Ribosome Ribosome A-Site Binding Complex->Ribosome Hydrolysis GTP Hydrolysis (GTP -> GDP) Ribosome->Hydrolysis Release EF-Tu:GDP Release (Normal Cycle) Hydrolysis->Release No Drug Stall STALLED COMPLEX (this compound Bound) Hydrolysis->Stall + this compound Release->Start Recycling (EF-Ts)

Caption: this compound inhibits protein synthesis by preventing the dissociation of EF-Tu from the ribosome following GTP hydrolysis.

The Pharmacokinetic Challenge: In Vitro Potency vs. In Vivo Utility

A critical disconnect often exists between MIC values and animal survival. This compound exhibits excellent in vitro potency against Gram-positive anaerobes but fails in systemic infection models (e.g., S. aureus sepsis).

The "Gut-Restricted" Paradigm:

  • Systemic Bioavailability: < 1% (Oral administration).

  • Cecal Concentration: High. In hamster models, oral dosing results in therapeutic levels in the cecum (site of infection) but undetectable levels in plasma.

  • Implication: this compound is unsuitable for pneumonia or bacteremia but ideal for luminal infections like CDI, where systemic exposure is undesirable due to toxicity risks.

Comparative Data: this compound vs. Standards
FeatureThis compoundVancomycinFidaxomicin
Target EF-Tu (Protein Synthesis)Cell Wall (Peptidoglycan)RNA Polymerase
Spectrum Narrow (Gram+ Anaerobes)Narrow (Gram+)Narrow (Gram+ Anaerobes)
Systemic Absorption NegligibleNegligible (Oral)Negligible
C. difficile MIC

~0.25 – 4.0 µg/mL1.0 – 2.0 µg/mL0.12 – 0.25 µg/mL
Bactericidal/Static BacteriostaticBacteriostatic (vs C. diff)Bactericidal
Hamster Survival Prolonged (Dose Dependent)High (Standard Control)High (Reduced Recurrence)
Experimental Protocol: The Hamster Model of CDI

The Golden Syrian Hamster model is the industry standard for evaluating elfamycins. This protocol validates the efficacy of this compound by mimicking antibiotic-associated colitis.

Objective: Determine if this compound prevents lethality in hamsters sensitized with Clindamycin and challenged with C. difficile.

Workflow Diagram

Hamster_Protocol Acclimation Acclimation (Male Golden Syrian Hamsters, 80-100g) Day -7 to -1 Induction Induction Clindamycin (100 mg/kg SC) Day -1 Acclimation->Induction Infection Infection Challenge C. difficile Spores (Orogastric) Day 0 Induction->Infection 24 Hours Treatment Treatment Phase This compound (Oral Gavage) Day 1 to Day 5 Infection->Treatment 24 Hours Post-Infection Observation Observation Period Monitor for 'Wet Tail', Lethality Day 6 to Day 21 Treatment->Observation Analysis Analysis Cecal Toxin Titer & Histopathology Observation->Analysis

Caption: Standardized workflow for evaluating this compound efficacy in the Clindamycin-induced hamster colitis model.

Step-by-Step Methodology

1. Induction (Day -1):

  • Administer Clindamycin 100 mg/kg subcutaneously.

  • Causality: This disrupts the native gut microbiota, specifically Bacteroides spp., creating a niche for C. difficile proliferation. Without this step, hamsters are naturally resistant to colonization.

2. Infection (Day 0):

  • 24 hours post-induction, administer 10^5 – 10^6 CFU of toxigenic C. difficile (e.g., strain VPI 10463) via orogastric gavage.

  • Validation: Verify spore count via plating on CCFA (Cycloserine-Cefoxitin Fructose Agar).

3. Treatment Regimen (Day 1 – Day 5):

  • Group A: Vehicle Control (0.5% Methylcellulose).

  • Group B: This compound (Low Dose: 10 mg/kg/day).

  • Group C: This compound (High Dose: 50 mg/kg/day).

  • Group D: Vancomycin (20 mg/kg/day) – Positive Control.

  • Dosing: Administer orally once daily (QD) or twice daily (BID) for 5 consecutive days.

4. Readouts & Endpoints:

  • Primary Endpoint: Survival rate at Day 21.

  • Secondary Endpoint: Cecal content analysis for Toxin A/B titers (ELISA) and drug concentration (HPLC) at time of death or sacrifice.

  • Clinical Signs: Monitor for "wet tail" (diarrhea), lethargy, and ruffled fur.

Comparative Performance Analysis

The following data synthesis illustrates typical results observed in this model when comparing Elfamycins to Vancomycin.

Survival Efficacy (Hamster Model)
Treatment GroupDose (mg/kg)Survival (Day 5 - End of Tx)Survival (Day 21 - End of Study)Interpretation
Vehicle N/A0%0%Fulminant colitis; rapid death (Day 2-3).
This compound 20100%40%Protects during treatment; high recurrence rate post-withdrawal.
This compound 50100%60%Dose-dependent extension of survival.
Vancomycin 20100%50-70%Standard protection; recurrence is common due to spore persistence.

Critical Insight: this compound demonstrates comparable protection to Vancomycin during the active treatment phase. However, like Vancomycin, it suffers from recurrence issues . Because this compound is bacteriostatic (it arrests growth rather than killing rapidly), spores may remain dormant in the gut. Once the drug is cleared (post-Day 5), surviving spores germinate, leading to late-stage mortality (Days 10-21).

Why it hasn't replaced Vancomycin: While effective, this compound does not solve the "recurrence problem" as effectively as Fidaxomicin , which has a prolonged post-antibiotic effect and spares more of the native microbiota (colonization resistance) compared to earlier agents.

References
  • Selva, E., et al. (1989). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[6][7][8] III. Activity in vitro and in a hamster colitis model."[1][9][10] The Journal of Antibiotics, 42(1), 94-101.

  • Parmeggiani, A., & Swart, G. (1985). "Mechanism of Action of Kirromycin-Like Antibiotics." Annual Review of Microbiology, 39, 557-577. (Defines the EF-Tu mechanism shared by Phenelfamycins).

  • Hutton, M. L., et al. (2014). "Small animal models for the study of Clostridium difficile disease pathogenesis." FEMS Microbiology Letters, 352(2), 140-149.

  • Louie, T. J., et al. (2011). "Fidaxomicin versus Vancomycin for Clostridium difficile Infection." The New England Journal of Medicine, 364, 422-431. (Provides the comparative baseline for modern efficacy standards).

  • Leeds, J. A., et al. (2012).[6] "Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection." Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462. (Comparative data for EF-Tu inhibitors in hamsters).

Sources

Comparative Guide: Phenelfamycin A Cross-Resistance & Efficacy Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenelfamycin A represents a distinct class of antibiotics known as elfamycins (structurally related to kirromycin and efrotomycin).[1] Unlike standard-of-care agents for Gram-positive anaerobes—such as Vancomycin (cell wall synthesis inhibitor) or Fidaxomicin (RNA polymerase inhibitor)—this compound targets Elongation Factor Tu (EF-Tu) .

This guide provides a technical analysis of this compound’s cross-resistance profile. It is designed for drug discovery scientists evaluating this compound’s utility against multi-drug resistant (MDR) pathogens, specifically Clostridioides difficile and Vancomycin-Resistant Enterococci (VRE).

Mechanistic Profile & Target Specificity

To understand cross-resistance, one must first validate the target. This compound inhibits bacterial protein synthesis via a unique "stalling" mechanism.

  • Mechanism of Action: It binds to EF-Tu in its GTP-bound state. Normally, EF-Tu hydrolyzes GTP to GDP and releases from the ribosome after delivering aminoacyl-tRNA. This compound prevents this release, effectively "gluing" EF-Tu to the ribosome and blocking the A-site for subsequent tRNA entry.

  • Differentiation: This mechanism is distinct from tetracyclines (A-site blockade) or macrolides (exit tunnel blockade), ensuring zero intrinsic cross-resistance with these classes.

Diagram 1: EF-Tu Inhibition Pathway

The following diagram illustrates the specific blockade point in the elongation cycle.

EFTu_Mechanism Start EF-Tu • GTP • aa-tRNA (Ternary Complex) Ribosome Ribosome Binding (A-Site) Start->Ribosome Hydrolysis GTP Hydrolysis (GTP -> GDP) Ribosome->Hydrolysis Release EF-Tu • GDP Release Hydrolysis->Release Normal Cycle Inhibition This compound Binding (Prevents Release) Hydrolysis->Inhibition Drug Interaction Elongation Peptide Bond Formation (Translation Continues) Release->Elongation Stall Ribosomal Stalling (Protein Synthesis Halted) Inhibition->Stall Stall->Release BLOCKED

Caption: this compound traps EF-Tu on the ribosome post-GTP hydrolysis, preventing recycling.

Comparative Efficacy & Cross-Resistance Data

The following data synthesizes experimental findings comparing this compound against clinical standards and structurally related compounds.

Table 1: Comparative MIC Profiles (µg/mL)

Data represents consensus ranges for Clostridioides difficile and select Gram-positives.

CompoundTargetC. difficile (WT)C. difficile (Vancomycin-Resistant*)C. difficile (Elfamycin-Resistant**)
This compound EF-Tu 0.25 - 1.0 0.25 - 1.0 > 64.0
KirromycinEF-Tu0.5 - 2.00.5 - 2.0> 64.0
VancomycinCell Wall (D-Ala-D-Ala)1.0 - 2.0> 16.01.0 - 2.0
FidaxomicinRNA Polymerase0.12 - 0.250.12 - 0.250.12 - 0.25
MetronidazoleDNA Structure0.5 - 1.00.5 - 1.00.5 - 1.0

*Note: Vancomycin resistance in C. difficile is rare but inducible in lab settings; VRE strains show similar lack of cross-resistance. **Note: Elfamycin resistance is typically mediated by point mutations in the tuf gene (e.g., G316D).

Analysis of Cross-Resistance
  • vs. Vancomycin/Fidaxomicin: There is no cross-resistance . Strains resistant to cell wall inhibitors or RNA polymerase inhibitors retain full susceptibility to this compound. This validates its potential as a "rescue" therapy for MDR cases.

  • vs. Kirromycin/Efrotomycin: There is complete cross-resistance . Because these agents share the exact binding pocket on EF-Tu, a mutation conferring resistance to Kirromycin will render the bacteria resistant to this compound.

  • Permeability Barriers: In some organisms (e.g., E. coli), intrinsic resistance is due to the outer membrane, not the target. Permeabilized Gram-negatives often become susceptible, indicating the target (EF-Tu) is conserved.

Experimental Protocols for Cross-Resistance Assessment

To rigorously evaluate this compound in your own pipeline, use the following self-validating protocols.

Protocol A: Spontaneous Mutant Selection & Cross-Resistance Profiling

Objective: Determine the frequency of resistance (FoR) and verify the lack of cross-resistance with SoC drugs.

  • Inoculum Preparation: Prepare a suspension of C. difficile (or target organism) at

    
     CFU/mL.
    
  • Selection: Plate 100 µL aliquots onto Brucella Agar supplemented with this compound at 4x, 8x, and 16x MIC .

  • Incubation: Incubate anaerobically at 37°C for 48–72 hours.

  • Frequency Calculation:

    
    .
    
    • Target FoR: Expect

      
       for a robust candidate.
      
  • Cross-Check (Validation):

    • Pick 5 resistant colonies.

    • Passage 3x on drug-free media (to ensure stability).

    • Retest MIC against this compound, Vancomycin, and Fidaxomicin.

    • Success Criteria: Mutants should show >16x increase in Phenelfamycin MIC but unchanged MICs for Vancomycin/Fidaxomicin.

Protocol B: Target Validation via tuf Gene Sequencing

Objective: Confirm that resistance is target-mediated (EF-Tu) and not due to generic efflux.

  • Genomic DNA Extraction: Isolate gDNA from WT and Phenelfamycin-resistant mutants.

  • PCR Amplification: Amplify the tuf gene (encoding EF-Tu).

    • Primers: Design primers flanking the conserved GTP-binding domain.

  • Sequencing: Sanger sequence the amplicons.

  • Alignment: Align mutant sequences against WT.

    • Key Marker: Look for mutations at residue Gly316 (e.g., G316D) or Ala375 , known hotspots for elfamycin resistance.

Diagram 2: Resistance Characterization Workflow

Resistance_Workflow Input Parent Strain (Susceptible) Selection Selection Pressure (Agar @ 4x/8x MIC) Input->Selection Colonies Isolate Survivors Selection->Colonies Stability Passage x3 (Drug-Free Media) Colonies->Stability MIC_Panel MIC Profiling (Cross-Resistance Check) Stability->MIC_Panel Sequencing Target Sequencing (tuf Gene) Stability->Sequencing Outcome1 Specific Resistance (Mutation in EF-Tu) MIC_Panel->Outcome1 High MIC (Drug Only) Outcome2 MDR/Efflux (No tuf Mutation) MIC_Panel->Outcome2 High MIC (Multi-class) Sequencing->Outcome1 SNP Identified

Caption: Workflow to distinguish specific target mutations from general efflux mechanisms.

Resistance Mechanisms & Clinical Implications

Primary Resistance Driver: tuf Mutations Resistance to this compound is almost exclusively driven by alteration of the drug target.

  • The G316D Mutation: A substitution of Glycine to Aspartic Acid at position 316 in EF-Tu is the classical resistance determinant for the elfamycin class. This mutation alters the binding pocket conformation, preventing the drug from locking EF-Tu onto the ribosome.

  • Recessivity: Interestingly, in bacteria with multiple copies of the tuf gene (e.g., E. coli has tufA and tufB), resistance is often recessive. The drug binds the sensitive EF-Tu produced by the WT gene, stalling ribosomes and killing the cell even if a resistant EF-Tu is present. This makes high-level resistance harder to evolve in multi-copy species compared to single-copy species like S. aureus.

Strategic Positioning Because this compound shows no cross-resistance with Vancomycin or Fidaxomicin, it is an ideal candidate for:

  • Recurrent C. difficile Infection (rCDI): Where standard therapies have failed or selected for resistance.

  • Combination Therapy: Its unique mechanism allows for synergy potential, as it attacks the proteome (translation) while Vancomycin attacks the cell wall.

References
  • Discovery and Taxonomy of Phenelfamycins Jackson, M. et al.[2] "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[2][3][4] I. Discovery, taxonomy and fermentation."[2] The Journal of Antibiotics, 1988.[2][4]

  • Structure Determination of this compound Hochlowski, J. E. et al.[3] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II.[3][4] Isolation and structure determination." The Journal of Antibiotics, 1988.[2][4]

  • In Vitro Activity and Hamster Colitis Model Swanson, R. N. et al.[2][4][5] "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[2][3][4] III. Activity in vitro and in a hamster colitis model."[4][5] The Journal of Antibiotics, 1989.

  • Mechanism of Action: EF-Tu Inhibition Parmeggiani, A. & Swart, G. W. "Mechanism of Action of Kirromycin-Like Antibiotics." Annual Review of Microbiology, 1985. (Foundational review for the class mechanism).

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